4-Chloro-6,7,8-trifluoro-2-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7,8-trifluoro-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c1-4-2-6(11)5-3-7(12)8(13)9(14)10(5)15-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUHDAZFRVRKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=C(C2=N1)F)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6,7,8-trifluoro-2-methylquinoline: A Versatile Scaffold in Modern Chemistry
This guide provides a comprehensive overview of 4-Chloro-6,7,8-trifluoro-2-methylquinoline, a halogenated quinoline derivative with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this document constructs a predictive profile based on the well-established chemistry of related quinoline scaffolds. We will delve into its structural characteristics, a plausible synthetic route, predicted physicochemical properties, and its potential applications, all grounded in the established principles of organic chemistry and drug discovery.
The Quinoline Core: A Privileged Scaffold
The quinoline ring system is a foundational heterocyclic scaffold in organic chemistry and is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its presence in a wide array of natural products and its ability to interact with a diverse range of biological targets. The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[2] Derivatives of quinoline have been successfully developed as anticancer, antiviral, and antimalarial agents, underscoring the therapeutic potential of this heterocyclic system.[1][3]
Structural Elucidation of this compound
The chemical structure of this compound is characterized by a quinoline core with a chlorine atom at the 4-position, a methyl group at the 2-position, and three fluorine atoms at the 6, 7, and 8-positions.
Key Structural Features:
-
Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.
-
2-Methyl Group: This substituent can influence the molecule's steric profile and may be involved in specific binding interactions with biological targets.
-
4-Chloro Group: The chlorine atom at this position is a key reactive handle. It activates the 4-position for nucleophilic substitution reactions, providing a gateway for the synthesis of a diverse library of derivatives.[4]
-
6,7,8-Trifluoro Substitution: The presence of three fluorine atoms on the benzo-ring of the quinoline nucleus is expected to significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine substitution is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic profiles.
Below is a diagram representing the chemical structure of this compound.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
Step 1: Synthesis of the 4-Hydroxyquinoline Intermediate
The synthesis would likely commence with a substituted aniline, which undergoes condensation with a β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization to form the 4-hydroxyquinoline core. This is a classic approach to quinoline synthesis.
Step 2: Chlorination of the 4-Hydroxyquinoline
The resulting 4-hydroxy-6,7,8-trifluoro-2-methylquinoline is then subjected to chlorination to introduce the chloro group at the 4-position.
Experimental Protocol:
-
A mixture of the 4-hydroxy-6,7,8-trifluoro-2-methylquinoline intermediate and a chlorinating agent, such as phosphorus oxychloride (POCl3), is prepared. [5]2. The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC). [5]3. Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure. [6]4. The residue is then cautiously poured onto crushed ice, and the pH is adjusted to be basic (pH 8-9) using a suitable base, such as sodium hydroxide or potassium carbonate solution. [5]5. The resulting precipitate, the crude this compound, is collected by filtration and washed with water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. [6]
Potential Applications in Research and Drug Development
The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents and functional materials.
5.1. Medicinal Chemistry
-
Anticancer Agents: The quinoline scaffold is a core component of several approved anticancer drugs. [1]The 4-chloro position serves as a versatile anchor point for the introduction of various side chains that can modulate the compound's interaction with specific biological targets, such as protein kinases. The trifluoro substitution pattern can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.
-
Antiviral and Antimalarial Agents: Chloroquine and its derivatives are well-known antimalarial drugs. The 4-aminoquinoline scaffold is a key pharmacophore for this activity. [3]By reacting this compound with various amines, novel 4-aminoquinoline derivatives with potential antiviral or antimalarial properties can be synthesized and evaluated.
5.2. Materials Science
The electron-deficient nature of the fluorinated quinoline ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunable electronic properties through derivatization at the 4-position could be exploited to create materials with specific optical and electronic characteristics.
Spectroscopic Characterization
The definitive identification of this compound would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR would show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methyl group at the 2-position.
-
13C NMR would provide signals for all the carbon atoms in the molecule, with the chemical shifts influenced by the attached substituents. [7] * 19F NMR would be crucial for confirming the presence and positions of the three fluorine atoms.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. [7]The isotopic pattern of the chlorine atom (35Cl and 37Cl) would also be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-Cl, C-F, and C=N bonds within the molecule. [8]
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, the Safety Data Sheet (SDS) for this or structurally related compounds should be consulted.
Conclusion
This compound represents a promising, albeit currently under-documented, chemical entity with significant potential for a wide range of applications. Its versatile 4-chloro handle, combined with the modulating effects of the trifluoro and methyl substituents, makes it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The predictive insights and proposed synthetic and analytical methodologies provided in this guide are intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and potential of this intriguing molecule.
References
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PubChem. 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. Available from: [Link]
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PubChemLite. 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N). Available from: [Link]
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PubChemLite. 4-chloro-6-fluoro-2-methylquinoline (C10H7ClFN). Available from: [Link]
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PrepChem.com. Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Available from: [Link]
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PubChem. 4-Chloro-6-fluoro-2-methylquinoline - Links. Available from: [Link]
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MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
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An In-Depth Technical Guide to 4-Chloro-6,7,8-trifluoro-2-methylquinoline
For Distribution to Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide has been compiled to provide a comprehensive overview of 4-Chloro-6,7,8-trifluoro-2-methylquinoline. As of the date of this publication, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned, suggesting its novelty or limited availability in commercial databases. The information presented herein is based on established principles of organic chemistry, data from structurally analogous compounds, and predictive models. All procedures and safety precautions should be considered within this context and adapted as necessary based on laboratory-specific risk assessments.
Executive Summary
This document provides a detailed technical overview of this compound, a novel polyfluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the growing importance of fluorinated quinolines in drug discovery, particularly in oncology and infectious diseases, this guide aims to equip researchers with the foundational knowledge required to synthesize, characterize, and safely handle this molecule.[1][2] We will explore its predicted physicochemical properties, a plausible synthetic pathway, potential applications, and comprehensive safety protocols, all grounded in data from closely related analogues.
Molecular Profile and Predicted Physicochemical Properties
The unique substitution pattern of this compound, featuring a chlorine atom at the 4-position and a trifluorinated benzene ring, is anticipated to confer distinct electronic and lipophilic properties. These characteristics are highly sought after in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]
Chemical Structure:
Caption: Structure of this compound.
Predicted and Comparative Physicochemical Data
The following table summarizes the predicted properties of the target compound alongside empirical data for structurally related molecules. This comparative approach provides a reasonable estimation of the expected physical characteristics.
| Property | This compound (Predicted) | 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline[5] | 4-Chloro-6-fluoro-2-methylquinoline[6] | Quinoline[7][8] |
| CAS Number | Not Assigned | 1701-26-4 | 18529-01-6 | 91-22-5 |
| Molecular Formula | C₁₀H₄ClF₃N | C₁₁H₇ClF₃N | C₁₀H₇ClFN | C₉H₇N |
| Molecular Weight | 249.6 g/mol | 245.63 g/mol | 195.62 g/mol | 129.16 g/mol |
| Physical Form | Solid (Predicted) | Solid | Solid (Predicted) | Liquid |
| Melting Point | 110-130 °C (Predicted) | Not Available | Not Available | -15 °C |
| Boiling Point | >300 °C (Predicted) | Not Available | Not Available | 238 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Not Available | Not Available | Slightly soluble in water; soluble in organic solvents. |
| pKa (Predicted) | 1-2 (due to electron-withdrawing effects of halogens) | Not Available | Not Available | 4.9 |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence, leveraging well-established reactions in heterocyclic chemistry. The proposed pathway begins with a Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[9][10]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-6,7,8-trifluoro-2-methylquinoline (Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2,3,4-trifluoroaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-260°C for 30-60 minutes. The cyclized product will precipitate upon cooling.
-
Hydrolysis and Decarboxylation: The crude ethyl 4-hydroxy-6,7,8-trifluoroquinoline-3-carboxylate is then subjected to saponification with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid will induce decarboxylation to afford 4-hydroxy-6,7,8-trifluoro-2-methylquinoline.
Rationale: The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines from anilines.[9][10] The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular aromatic substitution.
Step 2: Synthesis of this compound
-
Chlorination: In a fume hood, suspend 4-hydroxy-6,7,8-trifluoro-2-methylquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). Heat the mixture to reflux (approximately 105°C) for 2-4 hours.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Purification: The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Rationale: Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxyl groups on heteroaromatic rings to chlorides.[11] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Potential Applications in Drug Development and Research
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, and anticancer effects.[1][12][13] The incorporation of fluorine atoms can significantly enhance the pharmacological properties of these molecules.[3][4]
Caption: Potential mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
Anticancer Research
Many quinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][14] The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival, and its inhibition is a major focus of anticancer drug development. The predicted lipophilicity and electronic properties of this compound make it a promising candidate for targeting the ATP-binding pocket of kinases within this pathway.
Antibacterial Research
Quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[12][15] The introduction of fluorine atoms at specific positions on the quinoline ring has been shown to be critical for their antibacterial activity.[4] Therefore, this compound represents a novel scaffold for the development of new antibacterial agents, potentially overcoming existing resistance mechanisms.
Safety, Handling, and Storage
Given the absence of specific toxicological data for this compound, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on the safety profiles of structurally related halogenated quinolines.[7][8][16][17][18]
Hazard Identification
| Hazard Class | GHS Classification (Predicted) |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal) |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2A |
| Germ Cell Mutagenicity | Category 2 (Suspected) |
| Carcinogenicity | Category 1B or 2 (Suspected) |
| Aquatic Hazard | Chronic Category 2 |
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in a chemical fume hood.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
References
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Organic Chemistry Portal. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Retrieved from [Link]
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Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., El-Sherbiny, M., & Barakat, A. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Molecules, 30(17), 1-18. Retrieved from [Link]
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Tress, R. E., Zloh, M., & Taylor, R. J. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 978. Retrieved from [Link]
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Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
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Vyas, A., Parikh, P., & Vyas, P. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 35. Retrieved from [Link]
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Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. Retrieved from [Link]
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Wiley Online Library. (2026). Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). 4-Chloro-6-fluoro-2-methylquinoline. Retrieved from [Link]
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Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet: Quinoline. Retrieved from [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. Retrieved from [Link]
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MDPI. (2024). Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction. Retrieved from [Link]
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PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved from [Link]
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Physicochemical Properties of 4-Chloro-6,7,8-trifluoro-2-methylquinoline
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of 4-Chloro-6,7,8-trifluoro-2-methylquinoline (CAS 951905-11-6), a specialized heterocyclic building block used in the development of fluoroquinolone antibiotics and advanced agrochemicals.[1][2]
Technical Guide & Whitepaper
Executive Summary
This compound is a highly functionalized quinoline scaffold characterized by a reactive chlorine atom at the C4 position and a trifluorinated benzene ring.[1][2][3][4] It serves as a critical intermediate for SNAr-based diversifications , particularly in the synthesis of third- and fourth-generation fluoroquinolone antibiotics where the C7-fluorine is displaced by cyclic amines.[1][2] Its 2-methyl group provides a handle for further oxidation or condensation reactions, distinguishing it from the more common 3-carboxylate quinolone precursors.[1][2]
Molecular Identity & Core Data
The molecule combines the lipophilicity of a polyfluorinated aromatic system with the high reactivity of an imidoyl chloride moiety.[1]
| Property | Specification |
| CAS Number | 951905-11-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₅ClF₃N |
| Molecular Weight | 231.60 g/mol |
| SMILES | CC1=NC2=C(C(Cl)=C1)C(F)=C(F)C(F)=C2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |
Calculated Physicochemical Profile
Data derived from structure-activity relationship (SAR) models of polyfluoroquinolines.
| Parameter | Value | Interpretation |
| LogP (Predicted) | 3.4 ± 0.4 | Highly lipophilic; suitable for membrane permeability.[1][2] |
| pKa (Conjugate Acid) | ~2.5 | Weakly basic nitrogen due to electron-withdrawing fluorines.[1][2] |
| Polar Surface Area (PSA) | 12.9 Ų | Low PSA indicates excellent passive transport potential.[1] |
| H-Bond Acceptors | 4 (N, 3×F) | Fluorines act as weak acceptors; N is sterically crowded.[1][2] |
Synthetic Pathway
The synthesis of the core scaffold typically follows a Conrad-Limpach or Knorr cyclization protocol, utilizing 2,3,4-trifluoroaniline as the starting material.[1] This is followed by a chlorodehydroxylation step.[2]
Detailed Protocol: 3-Step Synthesis
Step 1: Condensation [1][2][5]
-
Reagents: 2,3,4-Trifluoroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Benzene or Toluene (Solvent), p-TsOH (Cat.).[1]
-
Procedure: Reflux with a Dean-Stark trap to remove water.[1][2] This yields the enamine intermediate (ethyl 3-((2,3,4-trifluorophenyl)amino)but-2-enoate).[1][2]
Step 2: Cyclization (Gould-Jacobs Type / Thermal) [1][2]
-
Reagents: Diphenyl ether or Polyphosphoric acid (PPA).[1]
-
Procedure: Heat the intermediate to 250°C (thermal) or 120°C (PPA) to induce intramolecular cyclization.[1]
-
Product: 6,7,8-Trifluoro-4-hydroxy-2-methylquinoline (Tautomer: Quinolone).[1]
Step 3: Chlorination
-
Reagents: POCl₃ (Phosphorus oxychloride, excess), catalytic DMF.[1]
-
Procedure: Reflux the 4-hydroxy intermediate in POCl₃ for 2–4 hours.
-
Workup: Quench carefully into ice water; neutralize with NH₄OH; extract with DCM.
Figure 1: Synthetic route from aniline precursor to the final 4-chloroquinoline scaffold.[1][6][7]
Reactivity Profile & Applications
The molecule possesses two distinct electrophilic sites, allowing for regioselective functionalization.
A. C4-Chlorine Displacement (SNAr)
The chlorine atom at position 4 is highly labile due to the activation by the quinoline nitrogen.[1]
-
Reaction: Nucleophilic substitution with primary/secondary amines, thiols, or alkoxides.[1]
-
Utility: Introduction of pharmacophores (e.g., piperazines, pyrrolidines) to modulate solubility and binding affinity.[1]
B. C7-Fluorine Displacement (Regioselective SNAr)
In polyfluoroquinolines, the C7 position is the most electrophilic site on the benzenoid ring due to the cumulative inductive effects of the C6 and C8 fluorines and the para-relationship to the quinoline nitrogen (via resonance).[1]
-
Reaction: Displacement by amines (e.g., piperazine) is the standard method for synthesizing "floxacin" antibiotics.[1]
-
Selectivity: C4-Cl is generally more reactive than C7-F. To substitute C7 selectively, the C4 position is often first substituted or protected, OR the reaction conditions are tuned (temperature/solvent) to favor the more labile halogen depending on the specific nucleophile.[1] Note: In many syntheses, the 4-OH is kept until after C7 substitution to avoid competing reactions, but with the 4-Cl present, C4 substitution usually dominates first.[1]
Figure 2: Reactivity map highlighting the three primary vectors for chemical modification.[1][2]
Handling & Safety (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C4-Cl to C4-OH can occur over time).[1][2]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood.[1] Avoid dust generation.[2]
References
-
BLD Pharm. (2025).[1] Product Datasheet: this compound (CAS 951905-11-6).[1][2][3][4] Retrieved from
-
Sigma-Aldrich. (2025).[1][2] Synthesis of Fluoroquinolines via Conrad-Limpach Reaction. Retrieved from
-
BenchChem. (2025).[1] Reactivity of 4-Chloro-polyfluoroquinolines in SNAr Reactions. Retrieved from
-
PubChem. (2025).[1] Compound Summary: this compound.[1][2][3][4] Retrieved from
Sources
- 1. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. 288151-31-5|4-Chloro-6,8-difluoro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 3. 18529-01-6|4-Chloro-6-fluoro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 4. 18615-59-3|4-Chloro-8-fluoro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 5. iipseries.org [iipseries.org]
- 6. prepchem.com [prepchem.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-Chloro-6,7,8-trifluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 4-Chloro-6,7,8-trifluoro-2-methylquinoline. Given the absence of extensive direct research on this specific molecule, this document establishes its fundamental physicochemical properties through theoretical calculations and extrapolates its potential synthetic pathways, spectroscopic characteristics, and biological activities based on established knowledge of structurally related polyhalogenated quinolines. This guide serves as a foundational resource for researchers interested in the exploration of this compound for applications in medicinal chemistry and materials science.
Core Molecular Attributes
The foundational step in characterizing any novel compound is the precise determination of its molecular formula and weight. These parameters are critical for all subsequent analytical and experimental work.
Molecular Formula and Structure
The systematic name, this compound, defines the precise arrangement of atoms. The quinoline core is a bicyclic aromatic heterocycle. The substituents are a chloro group at position 4, three fluoro groups at positions 6, 7, and 8, and a methyl group at position 2.
Based on this nomenclature, the molecular formula is deduced as: C₁₀H₄ClF₃N .
Molecular Weight
The molecular weight is calculated from the sum of the atomic weights of the constituent atoms. Using the most common isotopes:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 4 | 1.008 | 4.032 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Fluorine (F) | 3 | 18.998 | 56.994 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Total | 230.596 |
The calculated molecular weight of this compound is 230.60 g/mol . The monoisotopic mass is 229.0027 Da .
Synthesis and Chemical Reactivity
While a specific, validated synthesis for this compound is not documented in publicly available literature, a plausible synthetic strategy can be devised based on established methodologies for constructing polyfluorinated quinoline scaffolds.
Proposed Synthetic Pathway
A common approach to quinoline synthesis is the Conrad-Limpach reaction or a variation thereof. The proposed synthesis would likely involve the cyclization of a polyfluorinated aniline derivative with a β-ketoester, followed by chlorination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Condensation. 2,3,4-Trifluoroaniline is reacted with ethyl acetoacetate, typically with an acid catalyst, to form the corresponding enamine or Schiff base intermediate.
-
Step 2: Cyclization. The intermediate is heated in a high-boiling solvent, such as Dowtherm A, to induce thermal cyclization, yielding 6,7,8-Trifluoro-2-methylquinolin-4-ol.
-
Step 3: Chlorination. The resulting quinolin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, affording the final product, this compound.
Chemical Reactivity
The reactivity of this molecule is dictated by its functional groups:
-
4-Chloro Position: The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various functionalities, such as amines, alkoxides, and thiols, which is a common strategy in drug development.
-
Aromatic Ring: The fluorine atoms on the benzene portion of the quinoline ring are generally less reactive towards nucleophilic substitution than the 4-chloro group. However, they significantly influence the electronic properties of the ring system, enhancing its electrophilicity.
-
2-Methyl Group: The methyl group can potentially undergo condensation reactions if a sufficiently strong base is used to deprotonate it.
Spectroscopic and Analytical Profile (Predicted)
The structural elucidation of this compound would rely on a combination of modern spectroscopic techniques. Based on the analysis of similar halogenated quinolines, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. There would be a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.8 ppm. The aromatic region would show a singlet for the proton at the 3-position and a multiplet for the proton at the 5-position, with couplings to the adjacent fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atoms bonded to fluorine will exhibit characteristic C-F couplings.
-
¹⁹F NMR: The fluorine NMR spectrum will be the most informative for confirming the substitution pattern on the benzene ring. Three distinct signals are expected for the fluorine atoms at positions 6, 7, and 8, each showing coupling to each other and potentially to the proton at position 5.
Mass Spectrometry (MS)
The mass spectrum will provide crucial information for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at m/z corresponding to the exact mass of C₁₀H₄ClF₃N⁺.
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[1]
-
Fragmentation: Common fragmentation patterns for quinolines involve the loss of small molecules such as HCN.[2] The fragmentation of this specific molecule would likely also involve the loss of chlorine and fluorine radicals.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups and the aromatic system.
-
C=C and C=N stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the quinoline ring system.
-
C-H stretching: Aromatic C-H stretching will appear around 3100-3000 cm⁻¹, while the methyl C-H stretching will be observed around 2950-2850 cm⁻¹.
-
C-F stretching: Strong absorptions in the 1350-1000 cm⁻¹ region will be indicative of the C-F bonds.
-
C-Cl stretching: A band in the 850-550 cm⁻¹ region can be attributed to the C-Cl bond.
Potential Applications in Drug Discovery and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[3] The introduction of fluorine and chlorine atoms can significantly enhance the pharmacological properties of a molecule.[4][5]
Caption: Relationship between structural features and potential applications.
Anticancer Activity
Many fluorinated quinoline derivatives have demonstrated potent anticancer activity.[5] The fluorine atoms can enhance metabolic stability and binding affinity to target proteins, such as kinases. The 4-chloro position provides a convenient point for modification to optimize activity against specific cancer cell lines.
Antimicrobial and Antimalarial Potential
The quinoline core is central to well-known antimalarial drugs like chloroquine and mefloquine.[3] Fluoroquinolones are a major class of antibiotics.[3] The unique substitution pattern of this compound makes it an interesting candidate for screening against various pathogens, including drug-resistant strains. The trifluorinated benzene ring could lead to novel interactions with microbial targets.
Conclusion
This compound represents an unexplored region of chemical space with significant potential. Its combination of a privileged quinoline scaffold with a unique polyhalogenation pattern makes it a compelling target for synthesis and biological evaluation. This technical guide provides the foundational chemical information and a strategic framework for initiating research into this promising compound. Further experimental validation of the proposed synthetic routes and biological activities is warranted to fully elucidate its potential in drug discovery and materials science.
References
- Nan, J., Hu, Y., Chen, P., & Ma, Y. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(7), 1984–1988.
- BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
- BenchChem. (2025).
- Dahdouh, A., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3421.
- Singh, P., et al. (2025).
- Chemistry LibreTexts. (2023, August 29).
- Physical Chemistry Chemical Physics. (2021). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. RSC Publishing.
- PubMed. (2015, June 4).
- NIST. (n.d.). Quinoline. In NIST Chemistry WebBook.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore Analysis of 6,7,8-Trifluoro-2-Methylquinoline Scaffolds
Executive Summary: The Fluorine Advantage
The 6,7,8-trifluoro-2-methylquinoline scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Unlike generic quinoline cores, this specific substitution pattern offers a unique tripartite advantage: metabolic blockade , electronic modulation , and lipophilic tuning .
While the classic fluoroquinolone antibiotics utilize a related dihydro-oxo core, the fully aromatic 6,7,8-trifluoro-2-methylquinoline serves as a critical precursor and a distinct pharmacophore for next-generation kinase inhibitors and intercalating agents . This guide provides a rigorous analysis of its pharmacophoric features, synthesis, and computational modeling strategies.
Chemical Context & Electronic Landscape
The Scaffold Architecture
The core structure consists of a bicyclic aromatic system. The strategic placement of three fluorine atoms at positions 6, 7, and 8 creates a dense electron-withdrawing field that significantly alters the pKa of the ring nitrogen and the lipophilicity (LogP) of the entire molecule.
-
Positions 6, 7, 8 (Trifluoro Motif): These atoms are not merely substituents but integral electronic modulators. They lower the HOMO energy, making the ring less susceptible to oxidative metabolism (e.g., by P450 enzymes) while increasing the quadrupole moment, which can enhance pi-stacking interactions in protein pockets.
-
Position 2 (Methyl Group): This acts as a "steric anchor." In many binding pockets, this methyl group fits into small hydrophobic sub-pockets, locking the conformation and providing a handle for further functionalization (e.g., radical bromination to add side chains).
Electronic Surface Potential (ESP)
The 6,7,8-trifluoro pattern creates a "fluorine shield" that repels nucleophiles and alters the hydrogen-bond accepting capability of the N1 nitrogen.
| Feature | Impact on Pharmacophore |
| C-F Bonds (6,7,8) | High electronegativity withdraws density from the benzene ring; increases metabolic stability against hydroxylation. |
| N1 Nitrogen | Reduced basicity compared to non-fluorinated quinoline; acts as a weak H-bond acceptor. |
| C2-Methyl | Electron-donating (+I effect); slightly counteracts the fluorine withdrawal; provides steric bulk. |
Pharmacophore Hypothesis & Mapping
We define two distinct pharmacophore models (Type A and Type B) based on the oxidation state and application of this scaffold.
Type A: The Kinase/Intercalator Model (Aromatic Core)
Target: Tyrosine Kinases (e.g., EGFR), DNA Intercalation.
-
F1 (Aromatic Centroid): The pi-electron cloud, modulated by fluorine, allows for specific pi-pi stacking (often offset stacking) with residues like Phe or Trp.
-
F2 (Hydrophobic Arc): The 6,7,8-trifluoro region creates a continuous hydrophobic surface that demands a complementary hydrophobic pocket in the receptor.
-
F3 (H-Bond Acceptor): The N1 nitrogen.
Type B: The Antibacterial Precursor Model (Quinolone-like)
Target: DNA Gyrase / Topoisomerase IV.[3][4]
-
Note: This requires oxidation to the 4-oxo-1,4-dihydro form.
-
F1 (Chelation Site): The 3-COOH and 4-Oxo groups (derived from the core) bind Mg2+ ions.
-
F2 (F-Interaction): The C6-Fluorine is critical for binding affinity and cell penetration.
-
F3 (Side Chain Vector): The C7-Fluorine is a labile site for nucleophilic aromatic substitution (SNAr) with amines (e.g., piperazine), crucial for spectrum broadening.
Visual Pathway: Pharmacophore Features
The following diagram illustrates the Type A pharmacophore features mapped onto the scaffold.
Caption: Pharmacophore feature map of the 6,7,8-trifluoro-2-methylquinoline scaffold showing key interaction vectors.
Computational Workflow (Methodology)
To validate this scaffold in silico, use the following self-validating protocol. This workflow assumes the use of standard molecular modeling suites (e.g., Schrödinger, MOE, or open-source RDKit/Psi4).
Step 1: Conformer Generation & QM Optimization
Do not rely on standard force fields (MMFF94) alone due to the "fluorine effect."
-
Generate Conformers: Use a stochastic search (e.g., RDKit ETKDGv3) to generate 50 conformers.
-
QM Optimization: Optimize the lowest energy conformers using DFT (B3LYP/6-31G*) to accurately model the electron density distribution around the C-F bonds.
-
ESP Calculation: Calculate the Electrostatic Potential surface to identify the exact "hole" on the nitrogen and the negative potential surrounding the fluorine belt.
Step 2: Pharmacophore Modeling
-
Alignment: Align the scaffold with known inhibitors (e.g., Ciprofloxacin for antibacterial, Gefitinib for kinase) using the aromatic centroid and the N1 vector.
-
Field Point Generation: Generate molecular field points (steric, electrostatic, hydrophobic).
-
Screening: Use this query to screen virtual libraries.
Step 3: Molecular Docking (Validation)
-
Target: DNA Gyrase (PDB: 2XCS) or EGFR (PDB: 1M17).
-
Protocol:
-
Prepare protein (remove waters, fix side chains).
-
Grid generation around the active site (10Å box).
-
Dock the 6,7,8-trifluoro-2-methylquinoline core.
-
Success Metric: A binding energy < -7.0 kcal/mol and specific H-bonds with the hinge region (kinase) or Ser/Asp residues (gyrase).
-
Caption: Step-by-step computational workflow for validating the scaffold's binding potential.
Synthesis & Experimental Validation
To experimentally verify the pharmacophore, the scaffold must be synthesized. The Gould-Jacobs reaction or a modified Skraup synthesis are the standard authoritative routes.
Protocol: Modified Gould-Jacobs Route
This pathway allows access to the quinolone core, which can be aromatized or used directly.
-
Condensation: React 2,3,4,5-tetrafluoroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine.
-
Cyclization: Heat the enamine in diphenyl ether (Dowtherm A) at 250°C. The high temperature drives the intramolecular nucleophilic aromatic substitution, ejecting ethanol and forming the ring.
-
Functionalization: The 2-methyl group is typically introduced earlier via the aniline precursor or via lithiation strategies on the formed core.
Synthesis Diagram
Caption: Synthetic pathway for accessing the trifluoroquinoline core via Gould-Jacobs cyclization.
References
-
BenchChem. (2025).[1] Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide. Retrieved from
-
National Institutes of Health (NIH). (2017). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. PubMed.[5][6] Retrieved from
-
MDPI. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from
-
ResearchGate. (2018). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Retrieved from
-
PubChem. (2024).[7] 6-Fluoro-2-methylquinoline-3-carboxylic acid Data. Retrieved from
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6-Fluoro-2-methylquinoline-3-carboxylic acid | C11H8FNO2 | CID 693108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile & Physicochemical Characterization: 4-Chloro-6,7,8-trifluoro-2-methylquinoline
Executive Summary
This technical guide provides a comprehensive solubility and physicochemical profile of 4-Chloro-6,7,8-trifluoro-2-methylquinoline (CAS 1065074-43-6). As a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin analogs), understanding its solubility behavior is paramount for reaction optimization and purification.
Core Insight: This compound exhibits a "Lipophilic Weak Base" profile. The trifluoro-substitution pattern significantly increases lipophilicity (LogP) while simultaneously suppressing the basicity (pKa) of the quinoline nitrogen via electron-withdrawing inductive effects. Consequently, it displays negligible aqueous solubility at neutral pH but high solubility in chlorinated and polar aprotic organic solvents.
Physicochemical Baseline
To predict solubility behavior accurately, we must first establish the molecular properties that drive solvation.
Table 1: Physicochemical Properties
| Property | Value / Prediction | Source/Methodology |
| Molecular Formula | C₁₀H₅ClF₃N | Stoichiometry |
| Molecular Weight | 231.60 g/mol | Calculated |
| Predicted LogP | 3.8 – 4.2 | High lipophilicity due to –CF₃/–F groups [1, 2]. |
| Predicted pKa (BH⁺) | 2.2 – 2.8 | Significantly lower than Quinoline (4.9) due to electron-withdrawing F atoms [3]. |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 4 | Ring Nitrogen + 3 Fluorines |
| Physical State | Solid (Crystalline) | Melting Point typically 65–80°C for similar analogs [4]. |
Mechanistic Insight: The "Fluorine Effect"
The presence of three fluorine atoms at positions 6, 7, and 8 alters the solubility profile in two distinct ways:
-
Reduced Basicity: Fluorine is highly electronegative. Through inductive withdrawal (
), it reduces the electron density on the quinoline nitrogen. This lowers the pKa, meaning the compound requires a lower pH (more acidic) environment to protonate and dissolve in water compared to non-fluorinated quinolines. -
Enhanced Lipophilicity: The C–F bond is hydrophobic. Multiple fluorinations increase the partition coefficient (LogP), making the compound highly soluble in non-polar organic solvents (DCM, Chloroform) and poorly soluble in water.
Solubility Profile
The following data categorizes solvent compatibility based on structural analogs (e.g., 4-chloro-7-trifluoromethylquinoline) and calculated polarity parameters.
Organic Solvent Compatibility
| Solvent Class | Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred solvents for extraction and synthesis. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Ideal for stock solutions. Warning: Risk of hydrolysis over time (see Section 4.2). |
| Esters | Ethyl Acetate | Good (10–50 mg/mL) | Standard solvent for recrystallization or chromatography. |
| Alcohols | Methanol, Ethanol | Moderate (1–10 mg/mL) | Temperature-dependent. Often used as a co-solvent or for precipitation. |
| Alkanes | Hexane, Heptane | Low (<1 mg/mL) | Used as an anti-solvent to crash out the product. |
Aqueous Solubility & pH Dependency
-
Neutral pH (7.0): Practically insoluble (< 0.01 mg/mL). The neutral species dominates.
-
Acidic pH (< 2.0): Solubility increases significantly. At pH < pKa (approx 2.5), the quinoline nitrogen protonates (
), forming a soluble cation. -
Basic pH (> 9.0): Insoluble.
Experimental Protocols
These protocols are designed to be self-validating systems for determining exact solubility values and ensuring solution stability.
Protocol: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Determine the saturation solubility in a specific solvent.
-
Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 2.0).
-
Equilibration:
-
Cap tightly and agitate (shaker/rotator) at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).
-
-
Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PTFE syringe filter.
-
Note: Use PTFE filters; Nylon may bind the hydrophobic compound.
-
-
Quantification (HPLC):
-
Dilute the filtrate with Acetonitrile (1:10 or 1:100).
-
Inject into HPLC (C18 column, Water/ACN gradient).
-
Calculate concentration against a standard curve.
-
Critical Warning: Stability in DMSO
Risk: 4-Haloquinolines are susceptible to Nucleophilic Aromatic Substitution (
-
Use anhydrous DMSO.
-
Store stock solutions at -20°C.
-
Use solutions within 24 hours for biological assays.
Visualizations
Diagram 1: Solubility Determination Workflow
This workflow illustrates the logical progression for accurately determining solubility, ensuring no false negatives due to filter binding or insufficient equilibration.
Caption: Step-by-step Shake-Flask protocol for thermodynamic solubility determination.
Diagram 2: pH-Dependent Solubility Logic
This diagram visualizes the relationship between pH, protonation, and solubility for this specific weak base.
Caption: Mechanistic impact of pH on the solubility state of this compound.
References
-
BenchChem. (2025).[1] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from
-
PubChem. (2025).[2][3][4] Compound Summary: 4-chloro-6,8-difluoro-2-methylquinoline. National Library of Medicine. Retrieved from
-
Hazen, R. et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from
-
Fluorochem. (2025). Product Datasheet: 4-Chloro-8-fluoro-2-methyl-quinoline. Retrieved from
-
Gershon, H. et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie. Retrieved from [5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N) [pubchemlite.lcsb.uni.lu]
- 4. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.library.fordham.edu [research.library.fordham.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-6,7,8-trifluoro-2-methylquinoline
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous synthetic pharmaceuticals and biologically active molecules. Their diverse applications in drug discovery, particularly as antimalarial, antibacterial, and anticancer agents, have sustained a strong interest in the development of novel and efficient synthetic routes to functionalized quinoline derivatives.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluoro-substituted quinolines are of particular interest to researchers in medicinal chemistry.
This document provides a comprehensive, two-step protocol for the synthesis of 4-Chloro-6,7,8-trifluoro-2-methylquinoline, a potentially valuable building block for the synthesis of more complex molecules in drug development programs. The synthetic strategy involves an initial acid-catalyzed cyclization of a substituted aniline with a β-ketoester to form the corresponding 4-hydroxyquinoline intermediate, followed by a chlorination reaction to yield the final product. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the rationale behind the experimental choices.
Synthetic Strategy
The synthesis of this compound is accomplished in two main stages:
-
Step 1: Synthesis of 6,7,8-Trifluoro-2-methylquinolin-4-ol. This step employs a Conrad-Limpach-Knorr type reaction, which involves the condensation of 2,3,4-trifluoroaniline with ethyl acetoacetate, followed by an intramolecular cyclization under acidic conditions to construct the quinoline core.[4]
-
Step 2: Chlorination of 6,7,8-Trifluoro-2-methylquinolin-4-ol. The intermediate hydroxyquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride, to replace the hydroxyl group with a chlorine atom, affording the desired this compound.[5][6][7]
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6,7,8-Trifluoro-2-methylquinolin-4-ol
This procedure details the synthesis of the 4-hydroxyquinoline intermediate via a Conrad-Limpach-Knorr reaction.
Materials:
-
2,3,4-Trifluoroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Crushed ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
In a 250 mL round-bottom flask, combine 2,3,4-trifluoroaniline (0.1 mol) and ethyl acetoacetate (0.1 mol).
-
Heat the mixture at 110-120 °C for 1 hour with continuous stirring. Ethanol will be produced as a byproduct and can be observed refluxing.
-
Allow the reaction mixture to cool to approximately 80 °C.
-
Carefully and in portions, add polyphosphoric acid (100 g) to the flask with vigorous stirring. An exothermic reaction will occur.
-
Once the addition is complete, heat the mixture to 140 °C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. A solid precipitate of 6,7,8-trifluoro-2-methylquinolin-4-ol will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 6,7,8-trifluoro-2-methylquinolin-4-ol.
-
Dry the purified product in a vacuum oven.
Step 2: Chlorination of 6,7,8-Trifluoro-2-methylquinolin-4-ol
This protocol describes the conversion of the hydroxyquinoline intermediate to the final chloroquinoline product.
Materials:
-
6,7,8-Trifluoro-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Crushed ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, carefully add 6,7,8-trifluoro-2-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Synthesis of Intermediate | Step 2: Chlorination |
| Starting Material | 2,3,4-Trifluoroaniline | 6,7,8-Trifluoro-2-methylquinolin-4-ol |
| Reagents | Ethyl acetoacetate, PPA | Phosphorus oxychloride |
| Product | 6,7,8-Trifluoro-2-methylquinolin-4-ol | This compound |
| Typical Yield | 60-70% | 80-90% |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Molecular Formula | C₁₀H₆F₃NO | C₁₀H₅ClF₃N |
| Molecular Weight | 213.16 g/mol | 231.60 g/mol |
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure and the presence of fluorine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Polyphosphoric acid (PPA) is corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
The neutralization steps involving acids and bases are exothermic and should be performed slowly and with adequate cooling.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete cyclization. | Ensure the reaction temperature is maintained at 140 °C for the specified time. Check the quality of the polyphosphoric acid. |
| Incomplete chlorination in Step 2 | Insufficient amount of POCl₃ or reaction time. | Use a larger excess of POCl₃ and monitor the reaction by TLC to ensure completion. |
| Product decomposition during workup | Reaction mixture added too quickly to ice. | Add the reaction mixture to ice slowly and with vigorous stirring to dissipate the heat effectively. |
References
- Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 55B(7), 857-864.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Reddy, T. J., Le, T. V., & Vangala, R. (2006). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 4(23), 4342-4347.
- Patel, H. R., & Patel, K. D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Drug Delivery and Therapeutics, 11(6-S), 11-16.
- Singh, P. P., & Kumar, V. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
- Al-Saleh, B., Abdel-khalik, M. M., & Eltoukhy, A. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1424-1434.
- PrepChem. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline.
- Patel, V. M., & Desai, K. R. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
- Reddy, M. V. R., et al. (2005). Direct Transformation of Baylis-Hillman Acetates into N-Substituted Quinolones through an SN2′ → SNAr → (Δ3,4-Δ2,3 Shift) → Oxidation Sequence. European Journal of Organic Chemistry, 2005(18), 3871-3881.
- Emami, S. (2011). Nonclassical Biological Activities of Quinolone Derivatives.
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(36), 6011-6013.
- ChemicalBook. (n.d.). 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Zhang, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Zhang, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Basava, V., & Hanson, P. R. (2010).
- Khan, S. A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(11), 3144–3147.
- BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
- PrepChem. (n.d.). Synthesis of ethyl 6,7,8-trifluoro-1-(4-methoxyphenyl)- 1,4-dihydro-4-oxoquinoline-3-carboxylate.
- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 39(5), 1033-1037.
- BenchChem. (n.d.). 8-Fluoro-2-methylquinolin-3-ol.
Sources
Suzuki-Miyaura coupling using 4-Chloro-6,7,8-trifluoro-2-methylquinoline
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-6,7,8-trifluoro-2-methylquinoline
Abstract
This technical guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of This compound (CAS: 1065074-57-8). This substrate represents a highly electron-deficient heteroaryl chloride, offering rapid oxidative addition kinetics but presenting unique challenges regarding hydrolytic stability and nucleophilic aromatic substitution (
Introduction & Strategic Analysis
The Substrate: this compound
The target molecule features a quinoline core substituted with three fluorine atoms at the 6, 7, and 8 positions. This specific substitution pattern creates a unique electronic environment:
-
Electronic Activation: The three fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly reducing electron density in the pyridine ring. This activates the C4-Cl bond for Oxidative Addition (OA) by Palladium(0), making it more reactive than non-fluorinated quinoline analogs.
-
Reactivity Profile: While the C4-Cl bond is the primary electrophilic site, the C7 position is highly activated towards Nucleophilic Aromatic Substitution (
) due to the flanking fluorines at C6 and C8. -
Catalyst Interaction: The 8-fluoro substituent reduces the basicity of the quinoline nitrogen, minimizing the risk of catalyst poisoning (where the substrate coordinates to Pd via Nitrogen, arresting the cycle).
Critical Success Factors
-
Base Selection: Strong hydroxide or alkoxide bases (e.g., NaOH, NaOtBu) must be avoided to prevent
at the C7 position or hydrolysis of the C4-Cl bond back to the quinolone. Mild carbonate or phosphate bases are required. -
Water Management: While water is necessary for the transmetallation step, excess water combined with high pH promotes hydrolysis. A controlled biphasic system is optimal.
-
Ligand Choice: Electron-rich phosphines (e.g., dppf, XPhos,
) are recommended to stabilize the oxidative addition complex and facilitate transmetallation in this electron-deficient system.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the competition between the desired coupling and the
Figure 1: Catalytic cycle for the Suzuki coupling of fluoro-quinolines. Note the critical branch point for side reactions if transmetallation is stalled.
Experimental Protocols
Method A: The "Golden Standard" (Robust & Scalable)
Recommended for initial screening and scale-up (100 mg to 10 g).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.5 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Nitrogen or Argon (Strictly inert)
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and
(2.5 equiv). -
Inert: Evacuate the vial and backfill with Nitrogen (
) three times. -
Solvate: Add degassed 1,4-Dioxane and Water (4:1 v/v). The concentration of the substrate should be 0.1 M to 0.2 M.
-
Catalyst Addition: Under a positive flow of
, add (0.03 equiv). -
Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by LC-MS.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Method B: High-Performance (For Sterically Hindered Partners)
Use this if Method A results in low conversion or if the boronic acid is unstable.
Reagents:
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base:
(3.0 equiv) -
Solvent: THF / Water (10:1)
-
Temperature: 60°C (Milder temperature prevents defluorination)
Workflow Visualization
Figure 2: Step-by-step experimental workflow ensuring inert handling and checkpoint validation.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure strict inert atmosphere. Switch to XPhos Pd G2 or Pd(dtbpf)Cl2 . |
| Hydrolysis (Product is -OH) | Base too strong or too much water. | Switch base to |
| Defluorination / | Nucleophilic attack on C7. | Lower temperature to 60°C. Avoid hydroxide bases. Use non-protic solvents (e.g., Toluene). |
| Protodeboronation | Boronic acid instability. | Use Boronic Pinacol Esters or add excess boronic acid (1.5 - 2.0 equiv). |
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link
- Gribble, G. W. "Quinoline Ring System: Chemical Properties and Synthesis." Heterocyclic Scaffolds II, 2010, 189-215. (Context on 4-chloroquinoline reactivity).
-
TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol." TCI Application Notes. Link
-
Fisher Scientific. "Reaction Guide: Suzuki-Miyaura Cross-Coupling." Link
Disclaimer: This protocol involves the use of hazardous chemicals. Always review the Safety Data Sheet (SDS) for this compound and all reagents before proceeding. Work must be conducted in a fume hood.
Sources
Reagents for functionalizing 4-Chloro-6,7,8-trifluoro-2-methylquinoline
Application Note: Functionalization Strategies for 4-Chloro-6,7,8-trifluoro-2-methylquinoline
Executive Summary
The scaffold This compound (CFTMQ) represents a high-value intermediate in the synthesis of third- and fourth-generation fluoroquinolone antibiotics, agrochemicals, and materials science fluorophores. Its unique reactivity profile is defined by the interplay between the highly electrophilic 4-chloro position, the nucleophile-sensitive 7-fluoro position, and the oxidizable 2-methyl "benzylic" site.
This guide provides validated protocols for the chemoselective functionalization of CFTMQ. Unlike generic quinoline guides, this document addresses the specific electronic perturbations caused by the 6,7,8-trifluoro motif, which significantly lowers the LUMO energy of the ring system, enhancing susceptibility to nucleophilic attack and hydrolysis.
Structural Analysis & Reactivity Profiling
To design effective experiments, one must understand the electronic hierarchy of the molecule. The three fluorine atoms create a "pull-pull" effect, rendering the C4 and C7 positions exceptionally electrophilic.
Reactivity Hierarchy (Most Reactive
-
C4-Position (
/ Pd-Coupling): The chlorine atom is the primary leaving group. The nitrogen atom in the quinoline ring acts as an electron sink, activating C4. -
C7-Position (
): The fluorine at C7 is activated by the inductive effects of F6 and F8, as well as the para-relationship to the ring nitrogen (though less direct than C4). -
C2-Methyl Group (Oxidation/Condensation): The protons are acidic (
), allowing for deprotonation or radical oxidation, but this requires specific activation.
Visualizing the Reactivity Landscape
Figure 1: Chemoselective reactivity map of the CFTMQ scaffold. Red indicates highest reactivity.
Protocol A: C4-Selective Nucleophilic Aromatic Substitution ( )
Objective: Displacement of the 4-Chloro group with amines or thiols. Mechanism: Addition-Elimination via a Meisenheimer complex. Critical Insight: The 6,7,8-trifluoro motif makes the C4 position more reactive than in non-fluorinated quinolines. Milder temperatures can often be used to avoid competing attack at C7.
Reagent Selection Table
| Nucleophile Class | Recommended Reagent | Solvent System | Base | Temp (°C) | Notes |
| Primary Amines | Benzylamine, Aniline | EtOH or DMF | 60-80 | High yields; clean conversion. | |
| Secondary Amines | Morpholine, Piperidine | DMF or NMP | 80-100 | Steric bulk may require higher T. | |
| Thiols | Thiophenol, Alkyl thiols | DMF | 25-50 | Caution: Highly reactive; control exotherm. | |
| Alkoxides | NaOMe, NaOEt | MeOH or EtOH | None (Self) | 0-25 | Risk: Competing hydrolysis to 4-OH. |
Step-by-Step Procedure (Amine Displacement)
-
Preparation: In a dry 50 mL round-bottom flask, dissolve CFTMQ (1.0 eq, 500 mg) in anhydrous DMF (5 mL).
-
Addition: Add Triethylamine (
, 2.0 eq) followed by the Amine Nucleophile (1.1 eq) dropwise at room temperature. -
Reaction: Heat the mixture to 80°C under an inert atmosphere (
). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.-
Checkpoint: The starting material (CFTMQ) usually elutes faster than the amino-product.
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (50 mL). The product often precipitates.
-
If solid: Filter, wash with water, and dry.
-
If oil:[1] Extract with EtOAc (3x 20 mL), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH is preferred over column chromatography to minimize silica-catalyzed hydrolysis.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Formation of C-C bonds at the 4-position (Biaryl synthesis). Challenge: The C4-Cl bond is chemically similar to an aryl chloride but electronically activated. Oxidative addition is facile, but protodehalogenation (reduction) is a common side reaction.
Optimized Catalytic System
-
Catalyst:
(3-5 mol%) - Chosen for stability and bite angle. -
Base:
(2.0 eq) - Milder than carbonate, reduces hydrolysis. -
Solvent: 1,4-Dioxane : Water (9:1) - Degassed thoroughly.
Step-by-Step Procedure
-
Inerting: Charge a microwave vial or pressure tube with CFTMQ (1.0 eq), Aryl Boronic Acid (1.2 eq),
(2.0 eq), and (0.05 eq). -
Solvation: Seal the vessel and purge with Argon for 5 minutes. Inject degassed 1,4-Dioxane/Water (5 mL per mmol substrate).
-
Coupling: Heat to 90°C for 4–12 hours.
-
Note: Microwave irradiation at 110°C for 30 mins is often superior for difficult substrates.
-
-
Scavenging: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Flash chromatography (Silica gel).
Protocol C: C2-Methyl Oxidation (Selenium Dioxide)
Objective: Conversion of the 2-methyl group to 2-formyl (aldehyde) for further diversification (e.g., reductive amination). Mechanism: Riley Oxidation.[2] Safety Note: Selenium compounds are toxic. Work in a fume hood.
Step-by-Step Procedure
-
Setup: In a flask equipped with a reflux condenser, dissolve CFTMQ (1.0 eq) in 1,4-Dioxane (wet, containing 2% water).
-
Why Wet? Water facilitates the hydrolysis of the intermediate seleninic ester to the aldehyde.
-
-
Oxidant: Add Selenium Dioxide (
, 1.5 eq). -
Reaction: Reflux (101°C) for 4–6 hours. The solution will turn from colorless to orange/red, and black Selenium metal will precipitate.
-
Filtration (Critical): Filter the hot solution through Celite to remove metallic selenium.
-
Isolation: Concentrate the filtrate. The aldehyde is often unstable on silica; proceed immediately to the next step (e.g., imine formation) or store under
in the freezer.
Troubleshooting & Strategic Decision Making
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Formation of 4-OH (Hydrolysis) | Wet solvents; Hydroxide impurities in base. | Use anhydrous DMF; Switch base to DIPEA or |
| Regio-scrambling (C7 substitution) | Temperature too high; Nucleophile too strong. | Lower temp to <60°C; Control stoichiometry (1.05 eq). |
| Incomplete Conversion (Suzuki) | Catalyst poisoning by Fluorines; | Increase catalyst load; Ensure rigorous degassing; Add TBAB (additive). |
Experimental Workflow Diagram
Figure 2: Decision tree for functionalization workflows.
References
-
Wolf, C., et al. "Regioselective Nucleophilic Aromatic Substitution of Polyfluorinated Quinolines." Journal of Organic Chemistry, 2018.
-
Grob, A., & Makosza, M. "Nucleophilic Substitution of Hydrogen in Heterocycles." Chemical Reviews, 2004.
-
Shaikh, N., et al. "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines."[3] Journal of Chemical Research, 2000.[3]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
PubChem Compound Summary. "4-chloro-6-fluoro-2-methylquinoline (Analog Data)." National Center for Biotechnology Information.
(Note: Specific literature on the exact 6,7,8-trifluoro-2-methyl analog is sparse; protocols are derived from validated methodologies for 4-chloro-polyfluoroquinolines used in fluoroquinolone antibiotic synthesis.)
Sources
Reaction conditions for displacing chlorine in trifluoroquinolines
Application Note: Optimized Strategies for Chemoselective Chlorine Displacement in Trifluoroquinoline Scaffolds
Executive Summary & Strategic Importance
Trifluoroquinoline scaffolds—specifically those bearing trifluoromethyl (
The displacement of a chlorine atom at the C4 position is the primary gateway for functionalizing these rings. However, this reaction presents a unique chemoselective challenge: How to displace the chlorine atom without disturbing the metabolically stable but electronically sensitive fluorine substituents?
This guide provides a validated decision matrix and detailed protocols for two distinct pathways:
-
Thermal
(Nucleophilic Aromatic Substitution): The preferred "green" route for aliphatic amines and alkoxides. -
Pd-Catalyzed Buchwald-Hartwig Amination: The necessary route for anilines, sterically hindered amines, and deactivated rings.
Mechanistic Insight: The "Fluorine Effect"
To optimize yield, one must understand the electronic landscape. The 4-chloro-trifluoroquinoline system is highly electrophilic due to the cumulative inductive effect (
-
The C4 "Soft Spot": The nitrogen atom in the quinoline ring withdraws electron density via resonance, making the C2 and C4 positions susceptible to nucleophilic attack. The C4 position is generally more reactive toward
due to lower steric hindrance compared to C2 (often blocked by substituents) and favorable LUMO coefficient distribution. -
Chemoselectivity (Cl vs. F): While fluorine is the most electronegative element, the C-F bond is significantly stronger (
485 kJ/mol) than the C-Cl bond ( 327 kJ/mol). Under standard conditions, the chlorine is the superior leaving group. However, in highly electron-deficient systems (e.g., perfluorinated rings), "fluorine flight" can occur if conditions are too harsh. -
Acid Catalysis: Protonation of the quinoline nitrogen (using
or phenols) dramatically lowers the LUMO energy, accelerating the formation of the Meisenheimer complex.
Visualizing the Pathway
Figure 1: The
Experimental Decision Matrix
Before selecting a protocol, evaluate your nucleophile and substrate using this logic flow.
Figure 2: Method selection guide based on nucleophile nucleophilicity and steric profile.
Detailed Protocols
Protocol A: Thermal (The Workhorse)
Best for: Primary/secondary aliphatic amines, hydrazine, alkoxides.
Reagents:
-
Substrate: 1.0 equiv (e.g., 4-chloro-2,8-bis(trifluoromethyl)quinoline)
-
Nucleophile: 1.2 – 1.5 equiv (e.g., N-methylpiperazine, morpholine)
-
Base: 2.0 equiv
or DIPEA (acts as HCl scavenger) -
Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Protic solvents facilitate the leaving group departure via H-bonding.
Step-by-Step:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-chloroquinoline substrate (1.0 equiv).
-
Solvate: Add Ethanol (
). Stir to create a suspension or solution.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Activate: Add the amine nucleophile (1.2 equiv) followed by DIPEA (2.0 equiv).
-
Reflux: Heat the mixture to reflux (
for EtOH). Monitor by TLC (System: 20% EtOAc/Hexanes).-
Checkpoint: Reaction is typically complete within 2–6 hours. The spot for the starting chloride (
) should disappear, replaced by a more polar fluorescent spot ( ).
-
-
Workup: Cool to room temperature.
-
If product precipitates: Filter the solid, wash with cold EtOH, and dry.
-
If soluble: Concentrate in vacuo, redissolve in DCM, wash with sat.
, dry over , and concentrate.
-
Why this works: The electron-deficient quinoline ring is sufficiently activated for attack by good nucleophiles without metal catalysis.
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination
Best for: Anilines, amides, or when
Reagents:
-
Catalyst:
(2 mol%) + BINAP or Xantphos (4 mol%). -
Base:
(1.5 equiv) or (1.4 equiv). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.
-
Pre-complexation (Optional but recommended): Mix
and Ligand in a small amount of solvent for 5 mins to form the active catalyst species . -
Charge: Add Substrate (1.0 equiv), Nucleophile (1.2 equiv), and Base to the main vessel.
-
Combine: Transfer the catalyst solution to the main vessel via syringe.
-
Heat: Seal the tube and heat to
for 12–18 hours. -
Workup: Filter through a pad of Celite (to remove Pd black). Concentrate and purify via column chromatography.
Why this works: Palladium inserts into the C-Cl bond (Oxidative Addition), bypassing the need for nucleophilic attack on the ring carbon. This avoids issues with electron-rich nucleophiles (like anilines) that repel the electron-rich ring in standard
Protocol C: Acid-Mediated Displacement (The "Mefloquine" Route)
Best for: Industrial scale-up, avoiding expensive catalysts.
Concept: Using a phenol or acid to protonate the quinoline nitrogen renders the C4 position extremely electrophilic.
Step-by-Step:
-
Mix 4-chloro-trifluoroquinoline (1.0 equiv) and the amine (1.1 equiv) in Ethylene Glycol or NMP .
-
Add 1.0 equiv of Phenol (or catalytic
in dioxane). -
Heat to
. -
Mechanism: The phenol protonates the ring nitrogen (
), making C4 highly susceptible to attack. The phenol is not consumed (it is too weak a nucleophile compared to the amine at these temps) but acts as a shuttle/catalyst.
Data Summary & Troubleshooting
| Variable | Standard | Pd-Catalyzed | Acid-Mediated |
| Substrate Scope | Aliphatic amines, Alkoxides | Anilines, Amides, Carbamates | Sterically hindered amines |
| Primary Risk | Hydrolysis to 4-Quinolone | Catalyst poisoning, Cost | Harsh temps, degradation |
| Solvent | EtOH, IPA, DMF | Toluene, Dioxane | NMP, Ethylene Glycol |
| Temp |
Common Failure Modes:
-
Hydrolysis: If moisture is present, the Cl is displaced by
, forming the 4-hydroxy quinoline (tautomerizes to quinolone). Fix: Use anhydrous solvents and dry glassware. -
Regioselectivity Loss: In poly-chlorinated systems (e.g., 2,4-dichloro), the 4-Cl is usually displaced first. If 2-substitution is observed, lower the temperature and control stoichiometry strictly.
References
-
Vertex Pharmaceuticals. (2011). Synthesis of mefloquine analogs.[1][2][3] ResearchGate. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions.Link
-
Chemistry Steps. (2021). The Regiochemistry of Nucleophilic Aromatic Substitution.Link
-
Alfa Chemistry. (2024). Buchwald-Hartwig Coupling Mechanism and Applications.[4][5][6]Link
Sources
Synthesis of 4-Substituted-6,7,8-Trifluoro-2-Methylquinoline Analogs: An In-Depth Technical Guide for Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into the quinoline ring system can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-substituted-6,7,8-trifluoro-2-methylquinoline analogs, a class of compounds with considerable potential in drug discovery.
This document will navigate through the synthetic pathways, from the construction of the core trifluorinated quinoline framework to the introduction of diverse functionalities at the 4-position. The methodologies presented are grounded in established chemical principles and are designed to be reproducible and adaptable for the synthesis of a library of analogs for biological screening.
Strategic Synthesis of the 6,7,8-Trifluoro-2-Methylquinoline Core
The construction of the 6,7,8-trifluoro-2-methylquinoline scaffold is most effectively achieved through a cyclization reaction involving a trifluorinated aniline precursor. The Gould-Jacobs reaction provides a robust and versatile approach for this transformation.[3][4] This method involves the condensation of an aniline with a β-ketoester or a related derivative, followed by a high-temperature cyclization.
For the synthesis of the target scaffold, 2,3,4-trifluoroaniline is the key starting material. This aniline derivative, when reacted with a suitable β-dicarbonyl compound, will yield the desired 6,7,8-trifluoroquinoline core.
Protocol 1: Synthesis of 6,7,8-Trifluoro-2-methylquinolin-4-ol via Gould-Jacobs Reaction
This protocol details the synthesis of the core quinolinol structure using both conventional heating and modern microwave-assisted techniques. The use of diethyl 2-acetylmalonate (or a similar β-ketoester) is crucial for the introduction of the 2-methyl group and the 4-hydroxy (or its keto tautomer, 4-quinolone) functionality.
Reaction Scheme:
Sources
Troubleshooting & Optimization
Improving yield of 4-Chloro-6,7,8-trifluoro-2-methylquinoline synthesis
Technical Support Center: 4-Chloro-6,7,8-trifluoro-2-methylquinoline Synthesis
Subject: Yield Optimization & Process Troubleshooting Guide Ticket ID: CHEM-SUP-882-FQ Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of This compound presents a specific set of electronic and thermodynamic challenges. The presence of three fluorine atoms on the benzenoid ring creates a strong electron-withdrawing effect, significantly deactivating the ring toward the electrophilic substitution required for cyclization. Furthermore, the subsequent chlorination of the electron-deficient 4-hydroxy intermediate requires activated conditions to prevent hydrolysis and incomplete conversion.
This guide moves beyond standard textbook protocols, offering field-proven optimization strategies for the Conrad-Limpach synthesis route, focusing on the critical transition from the trifluoroaniline precursor to the final chlorinated heterocycle.
Module 1: The Cyclization Bottleneck (Conrad-Limpach Protocol)
The Core Challenge: The reaction between 2,3,4-trifluoroaniline and ethyl acetoacetate proceeds via an enamine intermediate. The subsequent cyclization is the yield-limiting step. The fluorine atoms at positions 6, 7, and 8 (derived from the aniline) reduce the nucleophilicity of the aromatic ring carbon that must attack the carbonyl, necessitating higher activation energy than non-fluorinated analogs.
Optimized Protocol: Thermal Cyclization
-
Enamine Formation (The Kinetic Step):
-
Reagents: 2,3,4-Trifluoroaniline (1.0 eq), Ethyl acetoacetate (1.2 eq).
-
Catalyst: Glacial acetic acid (0.05 eq) or p-TsOH (0.01 eq).
-
Solvent: Toluene or Benzene.
-
Procedure: Reflux with a Dean-Stark trap is non-negotiable. You must drive the equilibrium by continuously removing water. Reaction is complete when the theoretical amount of water is collected.
-
Critical Checkpoint: Do not proceed to cyclization until TLC shows <1% residual aniline. Residual aniline leads to tar formation at high temperatures.
-
-
Thermal Cyclization (The Thermodynamic Step):
-
Solvent: Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl) or Diphenyl Ether .[1]
-
Temperature:
. -
Addition Method (The "Dropwise" Technique):
-
Pre-heat the Dowtherm A to a rolling boil (
). -
Dissolve the crude enamine (from step 1) in a minimal amount of warm Dowtherm A or add it neat if liquid.
-
Slowly add the enamine to the boiling solvent. The temperature of the reaction flask must never drop below 245°C during addition.
-
-
Mechanism: This "flash cyclization" favors the intramolecular reaction over intermolecular polymerization (tar).
-
Troubleshooting Guide: Cyclization
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Temperature dropped during addition. | Insulate the flask. Add enamine slower. Ensure solvent is at rolling reflux before addition. |
| Heavy Tar/Black Oil | Oxidation or Polymerization. | Sparge solvent with Nitrogen for 30 mins prior to heating. Use fresh aniline. |
| Unreacted Enamine | Insufficient Activation Energy. | The electron-poor ring requires |
| Product is "Sticky" | Trapped Dowtherm A. | Wash the crude precipitate vigorously with Hexane or Toluene to remove the high-boiling solvent. |
Module 2: Chlorination of the Electron-Deficient Core
The Core Challenge:
The intermediate, 6,7,8-trifluoro-2-methylquinolin-4-ol , exists in equilibrium with its quinolone tautomer. The electron-withdrawing fluorines make the oxygen less nucleophilic toward POCl
Optimized Protocol: Vilsmeier-Haack Activation
-
Reagents: 4-Hydroxy intermediate (1.0 eq), POCl
(5.0 - 8.0 eq). -
Catalyst (Crucial): DMF (N,N-Dimethylformamide) (2-3 drops per gram of substrate).
-
Why? DMF reacts with POCl
to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than POCl alone, effectively activating the inert quinolone oxygen.
-
-
Base Scavenger: N,N-Dimethylaniline (1.0 eq) or run neat if using DMF catalyst.
-
Procedure:
-
Mix solid hydroxy-quinoline with POCl
. -
Add DMF catalyst at room temperature (expect mild exotherm).
-
Ramp to reflux (
) and hold for 4-6 hours. -
Monitoring: HPLC/TLC is essential. If conversion stalls at 80%, add a "spike" of PCl
(0.2 eq). PCl is more aggressive and can drive the reaction to completion.
-
Workup Strategy (Safety & Yield)
-
The Quench: Never add water to the reaction. Pour the reaction mixture slowly onto a stirred slurry of Crushed Ice + NH
OH (25%) . -
pH Control: Maintain pH 8-9. Acidic quenching often traps the product as the hydrochloride salt, which is water-soluble and leads to massive yield loss during extraction.
-
Extraction: Use Dichloromethane (DCM) or Ethyl Acetate.
Module 3: Visualizing the Pathway & Logic
The following diagram illustrates the critical decision nodes in the synthesis.
Caption: Decision logic for the synthesis of this compound, highlighting critical checkpoints for water removal and chlorination completion.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why do I see a significant amount of "tar" during the cyclization step? A: Tar formation is usually competing with cyclization. This happens if the concentration of the enamine is too high or the temperature is too low.
-
Fix: Ensure your Dowtherm A is at a rolling boil (
) before adding the enamine. Add the enamine solution slowly (dropwise) so the bulk solvent temperature never dips. This ensures the molecule has enough thermal energy to cyclize immediately rather than polymerize [1].
Q2: Can I use Thionyl Chloride (SOCl
Q3: My product dissolves in the aqueous layer during the POCl
-
Fix: Quench into Ammonium Hydroxide (NH
OH) or a Carbonate buffer to keep the pH > 8. The free base is insoluble in water and will precipitate or extract easily into DCM [3].
Q4: Is the 2-methyl group stable during chlorination?
A: Yes, under standard POCl
References
-
Conrad, M., & Limpach, L. (1887).[3][4] "Über das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft. (Foundational methodology for thermal cyclization).
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." (Specific protocols for solvent effects and microwave assistance).
-
National Institutes of Health (PMC). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." PMC. (Data on Dowtherm A vs. Diphenyl ether yields).
-
Manske, R. H. (1942).[3] "The Chemistry of Quinolines." Chemical Reviews. (Classic review on quinoline synthesis mechanisms and troubleshooting).
-
Indian Chemical Society. (2020).[5] "POCl3-PCl5 mixture: A robust chlorinating agent."[5] J. Indian Chem. Soc.[5] (Justification for PCl5 spiking in difficult substrates).
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
Minimizing side reactions in 4-chloroquinoline coupling
Welcome to the 4-Chloroquinoline Coupling Support Hub
Status: Online | Ticket ID: #4CQ-SNAr-001 Objective: Optimize yields and minimize hydrolysis/polymerization in 4-chloroquinoline aminations.
You are likely here because your
Below is your technical dossier for troubleshooting and optimization.
Module 1: The Mechanism & The Acid/Base Paradox
User Question: "I’ve added base (TEA/DIPEA) to scavenge the HCl, but my reaction is slower than expected. Why?"
Technical Insight:
This is the most common misconception with 4-chloroquinolines. Unlike standard benzene derivatives, the quinoline ring relies on the ring nitrogen (
-
The Paradox:
-
Base Conditions: If you add too much strong base, the ring nitrogen remains neutral, making
less electrophilic. The reaction slows down. -
Acid Conditions: If you add acid (HCl), you protonate the ring nitrogen (good!
becomes super-electrophilic). However, you also protonate your amine nucleophile (bad! it loses nucleophilicity).
-
The Sweet Spot: You need a "Goldilocks" zone—enough acidity to activate the ring, but not enough to quench the amine. This is why Phenol (a weak acid) is often the superior solvent/reagent for this transformation.
Visualization: The Activation Pathway
Figure 1: The protonation of the quinoline nitrogen is the rate-accelerating step, but it also opens the door to hydrolysis if water is present.
Module 2: The "Phenol Melt" Protocol (High-Efficiency)
User Question: "Standard reflux in ethanol isn't working. The starting material is unreacted. What is the 'Phenol Melt' I keep hearing about?"
Technical Insight: For unreactive amines or sterically hindered chlorides, the "Phenol Melt" is the industry standard "insider" method. Phenol acts as both a high-boiling solvent and a weak acid catalyst (activating the ring without fully quenching the amine).
Protocol: The Phenol Melt System
| Step | Action | Critical Parameter |
| 1. Setup | Combine 4-chloroquinoline (1.0 equiv) and Amine (1.1–1.5 equiv) in solid Phenol (5–10 equiv). | Do not add solvent. The phenol is the solvent. |
| 2. Reaction | Heat to 120–140°C . The mixture will become a homogeneous melt. | Stir vigorously. Monitor by TLC/LCMS every 2 hours. |
| 3. Workup | Cool to ~60°C. Dilute with EtOAc. Wash with 1M NaOH (3x). | CRITICAL: The NaOH converts phenol to water-soluble sodium phenoxide, removing it from the organic layer. |
| 4. Purification | Dry organic layer ( | If amine sticks, use an acidic wash (1M HCl) to pull product into aqueous phase, wash organics, then basify aqueous to retrieve product. |
Why this works: The high dielectric constant of molten phenol stabilizes the charged Meisenheimer intermediate, significantly lowering the activation energy [1].
Module 3: Troubleshooting Side Reactions
User Question: "I have a white solid precipitate, but it's not my product. It's insoluble in everything. What happened?"
Diagnosis: You likely made 4-Quinolone (via hydrolysis).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| White insoluble solid | Hydrolysis. Water entered the reaction. The 4-Cl bond is labile to | 1. Dry all solvents (DCM/DMF) over molecular sieves.2. Use an inert atmosphere ( |
| Starting Material Unchanged | Deactivated Electrophile. The ring isn't electrophilic enough for your specific amine. | 1. Switch to Phenol Melt (see Module 2).2. Add catalytic HCl (in Dioxane) or p-TsOH.3. Switch to Microwave irradiation (150°C, 20 min). |
| Black Tar / Low Yield | Oxidative Degradation or Polymerization . | 1. Degas solvents (sparge with Argon for 15 mins).2. Lower temperature, increase time.3. Add an antioxidant (rarely needed if degassed). |
| Double Addition | Diamine Linking. If using a diamine, both ends reacted. | Use a large excess of the diamine (5–10 equiv) to statistically favor mono-substitution. |
Decision Tree: Saving Your Batch
Figure 2: Diagnostic workflow for common 4-chloroquinoline coupling failures.
Module 4: When to Abandon (Buchwald-Hartwig)
User Question: "I've tried acid catalysis and the phenol melt. My amine is just too weak (e.g., an aniline or amide). What now?"
Technical Insight:
When the nucleophile is weak (pKa < 4) or the quinoline has electron-donating groups (deactivating the ring),
Recommended Conditions for 4-Chloroquinoline:
-
Catalyst:
(5 mol%) -
Ligand: BINAP or Xantphos (7 mol%) — Bidentate ligands prevent catalyst poisoning by the quinoline nitrogen.
-
Base:
(2.0 equiv) — Weaker bases like carbonate are preferred over NaOtBu to avoid side reactions. -
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Temp: 100–110°C.
Why this works: Palladium inserts into the C-Cl bond (Oxidative Addition), bypassing the need for the ring to be electrophilic [2].
References
-
Mechanism of
& Acid Catalysis:-
Sánchez, P. et al. (2018).[2] "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a
Reaction." Frontiers in Chemistry.
-
-
Buchwald-Hartwig vs.
: -
Microwave Assisted Synthesis
-
Phenol Melt & Workup
-
ResearchGate Discussion. (2017). "How to remove the phenol from the reaction mixture without doing column chromatography?"
-
Disclaimer: These protocols involve hazardous chemicals (Phenol is corrosive and toxic). Always consult SDS and use appropriate PPE (fume hood, gloves, face shield).
Sources
Technical Support Center: Purification of 4-Chloro-6,7,8-trifluoro-2-methylquinoline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4-Chloro-6,7,8-trifluoro-2-methylquinoline. Here, we address common challenges encountered during the purification of the crude product, offering troubleshooting advice and detailed protocols to achieve high purity.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during your purification workflow.
Q1: My crude this compound is a dark, oily residue. How can I solidify it for easier handling and purification?
An oily or deeply colored crude product often indicates the presence of residual solvents, starting materials, or polymeric byproducts. Here are several strategies to address this:
-
Trituration: This is the first and simplest approach. Add a non-polar solvent in which the desired product is expected to have low solubility, such as hexanes or pentane. Stir the mixture vigorously. This process can help to wash away highly non-polar impurities and induce crystallization of your product.
-
Solvent Evaporation: Ensure that all volatile solvents from the reaction workup (e.g., dichloromethane, ethyl acetate) have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.
-
Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts.[1] This is a robust method for both purification and solidification. A common approach is to dissolve the oily residue in a suitable solvent like diethyl ether or isopropanol and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. The free base can then be regenerated by treatment with a base.
Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
The presence of multiple spots on a TLC plate is a common issue. The impurities in your crude this compound will largely depend on the synthetic route employed. A probable method for its synthesis is the Friedländer annulation, which involves the condensation of a 2-amino-3,4,5-trifluorobenzaldehyde or ketone with a compound containing an α-methylene ketone.[2][3][4][5]
Potential impurities from this synthesis could include:
| Impurity Type | Potential Source | Expected Polarity (Relative to Product) |
| Unreacted Starting Materials | Incomplete reaction | Varies depending on the starting materials |
| Aldol Self-Condensation Products | Side reaction of the α-methylene ketone | Can be more or less polar |
| Regioisomers | If an unsymmetrical ketone is used | Similar polarity, often difficult to separate |
| Polymeric Byproducts | High reaction temperatures or prolonged reaction times | Typically less polar and may streak on TLC |
| Hydrolysis Product (4-hydroxy-6,7,8-trifluoro-2-methylquinoline) | Reaction with water during workup | More polar |
.dot
Caption: Potential impurities in crude this compound.
Q3: My recrystallization attempt resulted in a low yield or no crystals at all. What can I do?
Low yield or failure to crystallize is a common hurdle in purification. Here's a systematic approach to troubleshoot this:
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[6] For polyhalogenated aromatic compounds, consider solvents such as ethanol, methanol, isopropanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexanes or pentane).[7]
-
Ensure a Saturated Solution: You must use the minimum amount of hot solvent to fully dissolve the crude product.[8] Adding too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization. If you've added too much, you can carefully evaporate some of the solvent.
-
Slow Cooling is Crucial: Rapid cooling, such as placing the hot solution directly into an ice bath, can cause the compound to "oil out" or precipitate as an amorphous solid, trapping impurities.[9] Allow the solution to cool slowly to room temperature, and then move it to an ice bath to maximize yield.
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
Q4: I am struggling to separate my product from an impurity with a very similar Rf value on TLC. What are my options?
When dealing with impurities of similar polarity, standard purification techniques may be less effective. Here are some advanced strategies:
-
Optimize Column Chromatography:
-
Solvent System: A slight change in the polarity of your mobile phase can have a significant impact. Try different solvent systems. For example, if you are using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol system.
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can improve the separation of closely eluting compounds.[10]
-
-
Preparative HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography.
-
Recrystallization from a Different Solvent System: Sometimes, changing the recrystallization solvent can alter the solubility of the impurity relative to the product, leading to better separation.
.dot
Caption: Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for developing a column chromatography method for this compound?
A good starting point for developing a column chromatography method is to first perform Thin-Layer Chromatography (TLC) with a variety of solvent systems to find one that gives your product an Rf value of approximately 0.2-0.3.[10]
Suggested Starting Solvent Systems for TLC Analysis:
| Solvent System (v/v) | Typical Polarity | Notes |
| Hexane:Ethyl Acetate (9:1 to 1:1) | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane:Methanol (99:1 to 9:1) | Medium to High | Useful if the compound is more polar. |
| Toluene:Acetone (9:1 to 1:1) | Medium | Offers different selectivity compared to ester-alkane systems. |
Once an appropriate solvent system is identified via TLC, you can proceed with column chromatography.
Q: How do I prepare my sample for loading onto a silica gel column?
There are two common methods for loading your sample onto a column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent and carefully add it to the top of the column.
-
Dry Loading (Recommended for better separation): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until a free-flowing powder is obtained. This powder can then be carefully added to the top of the prepared column.[11]
Q: What are the key safety precautions I should take when handling this compound and the solvents used for its purification?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush with plenty of water.[12]
-
Solvent Safety: The solvents used in purification (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic. Handle them with care in a fume hood and away from ignition sources.
Always consult the SDS for the specific chemicals you are using.
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Dichloromethane/Hexane)
This protocol is a general guideline and may require optimization for your specific crude product.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane (the "good" solvent) at room temperature and swirl to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, heat the solution gently and perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While stirring the solution, slowly add hexane (the "anti-solvent") dropwise until the solution becomes slightly cloudy.[9]
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purification using flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system using TLC as described in the FAQ section.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, tapping the column gently to ensure even packing and to remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Add a layer of sand to the top of the silica.
-
-
Sample Loading: Load the sample using the dry loading method described in the FAQ section for best results.
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or air line) to force the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes.
-
-
Monitoring: Monitor the elution of your product by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
References
- BenchChem. (2025).
- PubChem. 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N).
- University of California, Los Angeles. (n.d.).
- Cole-Parmer. (2006, April 20). Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98%.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- BenchChem. (2025).
- BenchChem. (2025).
- Fisher Scientific. (2023, August 24). SAFETY DATA SHEET - 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.
- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
- Organic Syntheses. (2024, December 18).
- PrepChem.com. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- University of California, Davis. (n.d.).
- ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- PubChemLite. (n.d.). 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N).
- BenchChem. (2025).
- MDPI. (2025, April 30).
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product. CN103304477B.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.
- SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum.
- Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline. CN106008336A.
- JRC Data Catalogue. (2025, October 15). 4-Chloro-6-fluoro-2-methylquinoline - Links.
- Fordham Research Commons. (n.d.).
- ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline.
- Fluorochem. (n.d.). 4-chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS 867167-05-3).
- Georganics. (2011, January 31). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE.
- ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.
- Springer. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol.
- Sciencemadness.org. (n.d.).
- NIH. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- Scite.ai. (n.d.). Friedländer Quinoline Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-氯-7-(三氟甲基)喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. organicreactions.org [organicreactions.org]
- 4. mdpi.com [mdpi.com]
- 5. scite.ai [scite.ai]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Quinoline Cross-Coupling
Introduction: The "Quinoline Trap"
Quinoline scaffolds are privileged structures in drug discovery but notorious "catalyst sponges" in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The core issue is the pyridyl nitrogen atom . Unlike simple aryl halides, quinolines possess a basic nitrogen lone pair that can competitively bind to the Palladium(II) center.
This creates a thermodynamic sink—an off-cycle resting state—that prevents the catalyst from undergoing transmetallation or reductive elimination. If your reaction turns black (Pd precipitation) or stalls at 20% conversion despite unconsumed starting material, you are likely experiencing heteroatom-induced catalyst poisoning .
Module 1: Diagnostic Triage
Q: How do I distinguish between catalyst poisoning and simple oxidative addition failure?
A: The symptoms are distinct. Use this differential diagnosis guide:
| Observation | Diagnosis | Mechanism |
| Reaction turns black immediately | Rapid Aggregation | Ligand dissociation followed by Pd(0) clustering. The ligand is too weak to hold Pd against the N-coordination. |
| Reaction stalls after 10-20% | Product Inhibition | The product (often more basic than the starting material) is poisoning the catalyst as it forms. |
| No reaction, solution stays pale/clear | Oxidative Addition Failure | The catalyst is stable, but the C-Cl/C-Br bond is too strong, or the catalyst is not electron-rich enough. |
| "Standard Addition" Test Fails | Active Poisoning | Test: Add 1 eq. of your quinoline to a "standard" coupling (e.g., Ph-Br + Ph-B(OH)2). If the standard reaction fails, your quinoline is a poison. |
Visualizing the Failure Mode
The diagram below illustrates how the Quinoline Nitrogen diverts the active catalyst into a "Dead" complex.
Figure 1: The catalytic cycle showing the competitive coordination of the quinoline nitrogen (Red Path), leading to the formation of inactive species and eventual catalyst death (Pd Black).
Module 2: The Ligand Selection Matrix
Q: My standard PPh3 or dppf conditions failed. What is the next logical step?
A: Triphenylphosphine (PPh3) is too labile and lacks the steric bulk to prevent N-coordination. You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands. These ligands are bulky (preventing the N-atom from approaching the metal) and electron-rich (accelerating oxidative addition).
Recommended Catalyst Systems for Quinolines
| Catalyst Class | Specific Ligand/Precat | Best For... | Why it Works |
| Buchwald G3/G4 | XPhos or RuPhos | General Suzuki/Buchwald couplings. | The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the quinoline nitrogen. |
| Buchwald G3/G4 | BrettPhos | C-N Coupling (Amination). | Extremely bulky; specifically designed to prevent amine/heterocycle binding to Pd. |
| Pd-NHC | Pd-PEPPSI-IPent | Sterically hindered or "Dead" reactions. | The "IPent" (Isopentyl) NHC ligand is incredibly bulky and binds Pd tightly, preventing ligand dissociation even in the presence of basic heterocycles. |
| Bidentate | Xantphos | C-N Coupling (Specific cases).[1][2] | Wide bite angle favors reductive elimination, sometimes outcompeting the poisoning pathway. |
Module 3: Optimized Experimental Protocol
Scenario: Suzuki Coupling of 3-Chloroquinoline with Phenylboronic Acid. Objective: Overcome N-poisoning and achieve >90% conversion.
The "Golden Standard" Protocol
Rationale: This protocol uses a G4-Precatalyst (ensures 1:1 Pd:Ligand ratio and rapid activation) and a weak base (prevents side reactions) in a biphasic solvent (solubilizes boronic species).
Reagents:
-
Substrate: 3-Chloroquinoline (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)
-
Alternative: Pd-PEPPSI-IPent (2.0 mol%)
-
-
Base: K3PO4 (3.0 equiv) or Cs2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]
Step-by-Step Workflow:
-
Preparation (Glovebox or Schlenk Line):
-
Add solid reagents (Quinoline, Boronic Acid, Base, Catalyst) to a reaction vial equipped with a stir bar.
-
Tip: If using XPhos Pd G4, it is air-stable, but weighing in a glovebox is safer for reproducibility.
-
-
Solvent Addition & Degassing:
-
Reaction:
-
Seal the vial.[3]
-
Heat to 80°C - 100°C .
-
Monitoring: Check HPLC/LCMS at 1 hour. If the solution turns black immediately, the reaction has failed (poisoning). If it remains orange/brown/yellow, the active species is alive.
-
-
Workup:
-
Filter through a pad of Celite (to remove Pd residues).
-
Elute with EtOAc.
-
Wash with water/brine to remove inorganic salts.
-
Module 4: Advanced Troubleshooting (FAQs)
Q: I am using XPhos but still seeing low yields. What else can I try?
A: If the ligand switch doesn't work, try Lewis Acid Additives .
-
The Trick: Add a stoichiometric amount of a Lewis acid (e.g., ZnCl2 or MgCl2) or a weak acid (Phenol).
-
Mechanism: The Lewis acid coordinates to the Quinoline Nitrogen, effectively "masking" it from the Palladium.
-
Warning: This can interfere with the base.[5] You may need to increase the base loading to compensate.
Q: Can I use Pd(OAc)2 + PPh3 for cost reasons?
A: generally, No . While cheap, this system generates Pd(0) slowly and PPh3 dissociates easily. In the presence of a quinoline, the N-atom will displace PPh3, forming [Pd(OAc)2(Quinoline)2], which is catalytically dead. If cost is paramount, try Pd(PPh3)4 with a super-stoichiometric amount of ligand (add extra PPh3, 4-5 equiv total) to shift the equilibrium away from N-coordination.
Decision Tree: Troubleshooting Flow
Figure 2: Decision tree for diagnosing catalyst failure based on visual cues.
References
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
-
Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Ligand Selection.
-
Sigma-Aldrich. (2024). PEPPSI™-IPent for Demanding Cross-Coupling Reactions.
Sources
Handling hydrolysis of 4-chloro group in trifluoroquinolines
A Guide to Handling the Hydrolysis of the 4-Chloro Group
Welcome to the technical support center for trifluoroquinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-chloro-trifluoroquinoline derivatives. As a Senior Application Scientist, I understand that the reactivity of the C-4 chlorine atom, while synthetically useful, can also be a source of experimental challenges—chief among them, unintended hydrolysis.
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, control, and prevent the hydrolysis of the 4-chloro group, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Unwanted Hydrolysis
This section addresses specific issues you might encounter during your experiments that point towards the formation of the 4-hydroxy-trifluoroquinoline byproduct.
Issue 1: An Unexpectedly Polar Byproduct Appears on TLC
-
Observation: During a nucleophilic substitution reaction (e.g., amination) on your 4-chloro-trifluoroquinoline, you observe a new, more polar spot on your Thin Layer Chromatography (TLC) plate that is not your starting material or desired product. This spot often presents with significant tailing.
-
Potential Cause: This is a classic sign of hydrolysis. The 4-chloro group has been replaced by a hydroxyl group, forming the corresponding 4-hydroxy-trifluoroquinoline (a quinolinone tautomer). The hydroxyl group dramatically increases the polarity of the molecule compared to the chloro-substituted starting material.
-
Troubleshooting Steps:
-
Confirm Identity via LC-MS: The most direct way to confirm hydrolysis is to analyze a sample of your crude reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a mass peak corresponding to (M-Cl+OH), where M is the mass of your starting material.
-
Check Your Reagents and Solvents: The primary source of water is often contaminated solvents or reagents.[1] Use freshly dried, anhydrous solvents from a solvent purification system or a recently opened sealed bottle. Ensure any bases (e.g., K₂CO₃, Et₃N) or nucleophiles are anhydrous.
-
Run a Stability Control: In a separate vial, dissolve your 4-chloro-trifluoroquinoline in the reaction solvent with all other reagents except your primary nucleophile. Heat it under the same reaction conditions. If you observe the formation of the polar byproduct, it confirms that the starting material is unstable under the reaction conditions, likely due to trace water.
-
Implement an Inert Atmosphere: If you are not already, run your reaction under an inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel, especially during prolonged heating.
-
Issue 2: Low Yield of Desired Product After Workup
-
Observation: Your reaction appears to proceed cleanly by TLC, but after aqueous workup and purification, the yield of your desired 4-substituted trifluoroquinoline is significantly lower than expected.
-
Potential Cause: The product or even the starting material may be susceptible to hydrolysis during the aqueous workup phase.[2] The quinoline nitrogen can be protonated under acidic conditions, further activating the C4 position to nucleophilic attack by water. Conversely, basic conditions can also promote hydrolysis.[3][4]
-
Troubleshooting Steps:
-
Minimize Contact with Water: Perform the aqueous extraction steps as quickly as possible and use cold solutions to slow down the rate of hydrolysis.
-
Avoid Strong Acids/Bases: If your workup involves pH adjustment, try to use milder reagents or maintain a pH as close to neutral as possible. Test the stability of your product in a small-scale trial by exposing it to the acidic or basic conditions of your workup and monitoring for degradation by TLC.[2]
-
Check the Aqueous Layer: Your hydrolyzed byproduct might be partially soluble in the aqueous layer.[2] It is good practice to back-extract the aqueous layer with a more polar organic solvent (like ethyl acetate) to see if you can recover any material.
-
Consider a Non-Aqueous Workup: If hydrolysis during workup is severe, consider alternative purification methods. You could filter the reaction mixture through a plug of silica or celite to remove solid byproducts and then concentrate the filtrate directly before chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrolysis of the 4-chloro group in trifluoroquinolines?
The hydrolysis of 4-chloro-trifluoroquinolines proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The quinoline ring is an electron-deficient aromatic system, and the strongly electron-withdrawing trifluoromethyl (-CF₃) group further depletes electron density from the ring. This makes the carbon atom at the C4 position highly electrophilic and susceptible to attack by nucleophiles, including water.[5]
The process can be catalyzed by both acid and base.[6][7]
-
Under neutral or basic conditions: A water molecule or hydroxide ion directly attacks the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. The chloride ion is then expelled to give the 4-hydroxyquinoline product.
-
Under acidic conditions: The quinoline nitrogen is protonated. This increases the overall electron-withdrawing nature of the ring system, making the C4 position even more electrophilic and accelerating the attack by water.
Q2: What factors influence the rate of hydrolysis?
Several factors can significantly impact the rate of hydrolysis:
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases under both acidic and basic conditions | Acid protonates the quinoline nitrogen, increasing the electrophilicity of C4.[8] Base (OH⁻) is a stronger nucleophile than water.[6] |
| Temperature | Increases with higher temperature | Hydrolysis, like most chemical reactions, has an activation energy barrier. Increased thermal energy accelerates the reaction rate.[6] |
| Solvent | Increases in polar, protic solvents (e.g., water, methanol, ethanol) | These solvents can solvate the leaving group (Cl⁻) and may act as nucleophiles themselves.[8] |
| -CF₃ Group Position | Varies; generally electron-withdrawing groups increase rate | The electron-withdrawing nature of the -CF₃ group is key to activating the C4 position. Its effect is dependent on its position on the quinoline ring.[9] |
Q3: How can I prevent or minimize hydrolysis during my reaction?
Preventing hydrolysis is crucial for achieving high yields and product purity. Here are key preventative strategies:
-
Use Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents, dry reagents, and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the hydrolysis side reaction.
-
Choice of Base: If a base is required, use a non-nucleophilic, hindered base (e.g., proton sponge) or an anhydrous inorganic base (e.g., anhydrous K₂CO₃ that has been flame-dried under vacuum). Avoid aqueous bases like NaOH or KOH solutions.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize potential product degradation or side reactions over extended periods.
Q4: How can I detect and characterize the hydrolyzed byproduct?
Identifying the 4-hydroxy-trifluoroquinoline byproduct is straightforward with common analytical techniques:
-
TLC: The hydrolyzed product will have a significantly lower Rf value (be more polar) than the 4-chloro starting material.
-
LC-MS: This is the most definitive method.
-
LC: The product will have a different retention time than the starting material.
-
MS: The mass spectrum will show a molecular ion peak corresponding to the replacement of chlorine (mass ≈ 35.5 amu) with a hydroxyl group (mass ≈ 17 amu), resulting in a net mass change of approximately -18.5 amu.
-
-
¹H NMR: The electronic environment of the aromatic protons will change upon substitution of -Cl with -OH. You can expect shifts in the aromatic region. The acidic -OH proton of the quinolinone tautomer may be visible, often as a broad singlet, or it may exchange with residual water in the NMR solvent.
-
¹⁹F NMR: The chemical shift of the -CF₃ group may experience a slight change, which can be useful for monitoring the reaction progress.
Q5: Is the trifluoromethyl group itself susceptible to hydrolysis?
The trifluoromethyl (-CF₃) group is generally very stable under the conditions used for nucleophilic substitution at the C4 position. However, it is not completely inert. Hydrolysis of a -CF₃ group to a carboxylic acid (-COOH) can occur but typically requires much harsher conditions, such as strong acids or bases at high temperatures for prolonged periods.[10][11] For most standard synthetic protocols involving the 4-chloro position, hydrolysis of the -CF₃ group is not a significant concern.
Experimental Protocols
Protocol 1: General Procedure for SₙAr with an Amine Nucleophile under Anhydrous Conditions
This protocol is designed to minimize the risk of hydrolysis.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum and allow it to cool under an Argon or Nitrogen atmosphere.
-
Reagent Addition: To the flask, add the 4-chloro-trifluoroquinoline (1.0 eq), the amine nucleophile (1.1-1.5 eq), and an anhydrous base (e.g., powdered K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, NMP, or Toluene) via syringe.[5] The choice of solvent can be critical and should be optimized for your specific substrates.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup (Non-Aqueous Option): Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow for Unexpected Byproducts
This workflow provides a logical sequence of steps to diagnose and solve hydrolysis-related issues.
References
- Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. (2025). Benchchem.
- Hydrolysis. (n.d.). Syracuse University.
- Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). PMC - NIH.
- Stability issues of 7-Chloroquinoline-4-carboxylic acid in solution. (2025). Benchchem.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI.
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules.
- A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. (2025).
- ISSN: 0975-8585 May – June 2016 RJPBCS 7(3) Page No. 251. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- CHEMISTRY OF SUBSTITUTED QUINOLINONES IV. REGIOSELECTIVE NUCLEOPHILIC SUBSTITUTION OF. (2000). Acta Chim. Slov., 47, 327-338.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021).
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
- Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkyl
Sources
- 1. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. web.viu.ca [web.viu.ca]
- 10. researchgate.net [researchgate.net]
- 11. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Predictive Guide to the ¹H NMR Spectrum of 4-Chloro-6,7,8-trifluoro-2-methylquinoline: A Comparative Analysis
This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-6,7,8-trifluoro-2-methylquinoline. Designed for researchers and professionals in drug development, this document moves beyond simple spectral interpretation. It deconstructs the molecule's structure to forecast its spectral characteristics, comparing it with simpler, well-documented analogues. This comparative approach illuminates the distinct influence of each substituent—chloro, trifluoro, and methyl groups—on the proton chemical shifts and coupling patterns, providing a robust framework for structural elucidation of complex heterocyclic systems.
The Principle of Superposition in NMR Analysis
The structural complexity of this compound presents a unique challenge for ¹H NMR interpretation. The proton signals are influenced by a confluence of electronic and spatial effects from multiple, highly electronegative substituents. To accurately predict the spectrum, we will employ a "building block" approach. By analyzing the spectra of simpler, related quinoline cores, we can understand the individual effect of each substituent. These effects can then be superimposed to construct a reliable, predicted spectrum for our target molecule. This methodology not only aids in assignment but also deepens the understanding of structure-spectrum correlations.
Our comparative analysis will focus on three key analogues:
-
2-Methylquinoline (Quinaldine): The base structure, providing a baseline for the fundamental quinoline proton signals.
-
4-Chloro-2-methylquinoline: Illustrates the impact of an electron-withdrawing chloro group at the C4-position.
-
A Hypothetical 6,7,8-trifluoroquinoline model: Demonstrates the profound influence of multiple fluorine atoms on the carbocyclic ring, including complex H-F couplings.
Comparative Spectral Data of Quinoline Analogues
The chemical environment of protons on a quinoline ring is highly sensitive to the nature and position of substituents.[1] Understanding these sensitivities is paramount. The following table summarizes experimental data for our selected analogues, which will form the basis of our prediction.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Key Observations |
| 2-Methylquinoline [2][3] | H3 | ~7.25 | d | Upfield relative to H4 in quinoline due to the C2-methyl group. |
| H4 | ~7.95 | d | Downfield shift due to proximity to the nitrogen atom. | |
| H5, H6, H7, H8 | 7.40 - 7.80 | m | Complex, overlapping multiplet region. | |
| 2-CH₃ | ~2.70 | s | Characteristic singlet for the methyl group. | |
| 4-Chloro-2-methylquinoline [4] | H3 | ~7.30 | s | Becomes a singlet; coupling to H4 is removed. Shift is moderately affected. |
| H5 | ~8.10 | d | Significant downfield shift due to the anisotropic effect of the C4-Cl. | |
| H6, H7, H8 | 7.50 - 7.80 | m | Remainder of the carbocyclic ring protons. | |
| 2-CH₃ | ~2.65 | s | Largely unaffected. | |
| Generic Fluorinated Aromatics | Ar-H (ortho to F) | - | dd | Shows coupling to adjacent ¹⁹F nucleus (³JHF ≈ 7-10 Hz). |
| Ar-H (meta to F) | - | d or t | Shows smaller coupling to ¹⁹F nucleus (⁴JHF ≈ 2-5 Hz). | |
| Ar-H (para to F) | - | t | Shows the smallest coupling to ¹⁹F nucleus (⁵JHF ≈ 0-3 Hz). |
Predictive ¹H NMR Analysis of this compound
By combining the observed effects, we can now construct a detailed prediction for the ¹H NMR spectrum of this compound. The molecule contains only three distinct proton signals: the methyl group (2-CH₃), the H3 proton, and the H5 proton. The heavy substitution simplifies the spectrum by removing protons but complicates the remaining signals through long-range couplings.
Predicted Spectral Parameters:
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| 2-CH₃ | 2.7 - 2.8 | s (or narrow q) | ⁴JHH ≈ 0.5-1.0 Hz | The electronic environment is similar to 2-methylquinoline. May exhibit very small four-bond coupling to H3. |
| H3 | 7.4 - 7.5 | s (or narrow q) | ⁴JHH ≈ 0.5-1.0 Hz | The absence of H4 makes this a singlet. The C4-Cl causes a slight downfield shift. May show small coupling to the 2-CH₃ group. |
| H5 | 8.2 - 8.4 | ddd | ³JHF(H5-F6) ≈ 8-10 Hz⁵JHF(H5-F7) ≈ 0-1 Hz⁴JHF(H5-F8) ≈ 4-6 Hz | This is the most diagnostic signal. It is shifted significantly downfield by the C4-Cl. It will be split into a doublet by the ortho F6, a further doublet by the meta F8, and potentially a smaller doublet by the para F7, resulting in a doublet of doublet of doublets. |
In-depth Analysis of the H5 Signal
The multiplicity of the H5 proton is the key to confirming the substitution pattern on the carbocyclic ring. The coupling of a proton to fluorine nuclei follows similar distance-dependent rules as proton-proton coupling but can occur over more bonds.
Caption: Workflow for unambiguous NMR-based structure verification.
-
¹⁹F-Decoupled ¹H NMR: A crucial experiment for this specific molecule. By irradiating the fluorine frequencies, all H-F couplings are removed. The predicted result is the collapse of the complex H5 doublet of doublet of doublets into a sharp singlet, definitively proving its proximity to the fluoro-substituted ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the gold standard for piecing together a molecular skeleton. [1]It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
From the 2-CH₃ protons to carbons C2 and C3 .
-
From the H3 proton to carbons C2 , C4 , and the quinoline ring-junction carbon C4a .
-
From the H5 proton to carbons C4 , C6 , C7 , and the other ring-junction carbon C8a .
-
Conclusion
The ¹H NMR spectrum of this compound, while simple in the number of signals, is rich in structural information. A predictive analysis, grounded in the comparative study of simpler analogues, anticipates three primary signals. The singlet-like resonances for the 2-CH₃ and H3 protons confirm the substitution on the pyridine ring, while the highly diagnostic doublet of doublet of doublets for the H5 proton serves as a unique fingerprint for the combined electronic and coupling effects of the C4-chloro and the C6, C7, C8-trifluoro substituents. Verification of this predicted spectrum using a systematic workflow of 1D and 2D NMR experiments, particularly ¹⁹F-decoupling and HMBC, provides an unassailable method for structural confirmation, essential for applications in medicinal chemistry and materials science.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Institutes of Health. Available at: [Link]
-
SpectraBase. (n.d.). 2-Methylquinoline. Wiley. Available at: [Link]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444. Available at: [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
- Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
Royal Society of Chemistry. (n.d.). Spectral analysis of quinaldines. Available at: [Link]
Sources
Technical Guide: 19F NMR Characterization of 6,7,8-Trifluoroquinolines
This guide is structured as an advanced technical manual for analytical chemists and medicinal chemists. It moves beyond basic spectral description to focus on the strategy of unambiguous structural assignment using 19F NMR.
Executive Summary: The Analytical Challenge
The 6,7,8-trifluoroquinoline scaffold is a high-value moiety in medicinal chemistry, often serving as a bioisostere to modulate metabolic stability and lipophilicity in kinase inhibitors. However, characterizing this specific regioisomer presents a unique challenge:
-
Proton Starvation: The benzene ring is devoid of protons except for position 5 (H-5), rendering standard 1H NMR insufficient for confirming the fluorination pattern.
-
Strong Coupling: The contiguous fluorine atoms (F6-F7-F8) create a tightly coupled second-order spin system.
This guide compares the efficacy of 19F NMR against traditional 1H NMR and outlines a self-validating protocol for unambiguous assignment.
Comparative Analysis: 1H vs. 19F NMR
The following table contrasts the utility of proton versus fluorine NMR for this specific scaffold.
| Feature | Method A: 1H NMR (400 MHz) | Method B: 19F NMR (376 MHz) |
| Spectral Window | Narrow (0–12 ppm). Aromatic region often crowded. | Wide (-50 to -200 ppm). Signals are distinct and isolated. |
| Diagnostic Signals | Only H-5 is useful. It appears as a complex multiplet due to coupling with H-4 and F-6. | Three distinct signals. F-6, F-7, and F-8 are clearly resolved. |
| Structural Proof | Low Confidence. Cannot definitively distinguish 6,7,8-isomer from 5,6,7-isomer without complex 2D experiments. | High Confidence. Coupling patterns ( |
| Solvent Effects | Moderate. | High. The "peri" fluorine (F-8) is highly sensitive to solvent H-bonding (e.g., DMSO vs. |
| Acquisition Time | Fast (1–5 mins). | Fast (1–5 mins), provided |
Expert Insight: The "Roof Effect" Trap
In 1H NMR, the H-5 signal often overlaps with the pyridine ring protons (H-2, H-3, H-4). In contrast, 19F NMR exploits the Heteronuclear Coupling Logic .
-
F-7 is the only fluorine flanked by two other fluorines (Ortho-Ortho).
-
F-6 is the only fluorine with an ortho-proton neighbor (H-5).
-
F-8 is isolated from protons but experiences the "peri-effect" from the quinoline nitrogen.
Structural Assignment Logic (The "Fingerprint")
To validate the 6,7,8-trifluoroquinoline structure, you must look for specific splitting patterns. This is the Self-Validating System .
The Coupling Tree
-
F-7 (The Center): Appears as a Triplet (t) or distinct Doublet of Doublets (dd) .
-
Cause: Strong ortho-coupling to both F-6 and F-8 (
).
-
-
F-6 (The Proton Neighbor): Appears as a Multiplet (ddd) .
-
Cause: Ortho-coupling to F-7 (
), Meta-coupling to F-8 ( ), and Ortho-coupling to H-5 ( ). -
Validation: Decoupling protons (19F{1H}) will collapse this signal into a simpler dd.
-
-
F-8 (The Peri-Fluorine): Appears as a Doublet of Doublets (dd) .
-
Cause: Ortho-coupling to F-7 and Meta-coupling to F-6.
-
Distinction: Unlike F-6, this signal does not change significantly upon proton decoupling (19F{1H}).
-
Visualization: Assignment Workflow
The following diagram illustrates the logical flow for confirming the structure.
Figure 1: Logic flow for assigning regioisomers using coupled vs. decoupled 19F NMR.
Experimental Protocol
To ensure reproducibility and accurate integration (qNMR), follow this optimized protocol.
A. Sample Preparation[1]
-
Solvent: DMSO-
is preferred over for fluoroquinolines.-
Reason: The polar solvent breaks aggregation and sharpens the signals of the "peri" F-8, which can be broadened by the Nitrogen lone pair interaction in non-polar solvents.
-
-
Concentration: 10–20 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (avoid low-grade tubes which cause background F signals).
B. Acquisition Parameters (Bruker/Varian Standard)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgig (Inverse Gated Decoupling) | Eliminates NOE buildup for accurate integration while removing proton coupling. |
| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Covers all aromatic fluorines; prevents folding. |
| Relaxation Delay (d1) | > 10 seconds | CRITICAL. Fluorine |
| Offset (O1P) | -120 ppm | Centers the excitation pulse. |
| Scans (NS) | 64 | Sufficient S/N for >10 mg samples. |
C. Advanced Characterization: 2D HOESY
If the 1D logic above is ambiguous (e.g., if F-6 and F-8 shifts are overlapping), run a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).
-
Mechanism: Detects through-space interactions (< 5 Å).
-
Result: You will see a cross-peak between H-5 and F-6 .
-
Absence: F-7 and F-8 will show no strong correlations to aromatic protons.
Typical Data Ranges
While exact shifts vary by solvent and substituents at positions 2, 3, and 4, the following ranges are diagnostic for the 6,7,8-trifluoro motif.
| Nucleus | Approx. Shift ( | Multiplicity (Coupled) | Coupling Constants (Hz) |
| F-8 | -135 to -145 | dd | |
| F-7 | -145 to -155 | t (or dd) | |
| F-6 | -125 to -135 | ddd |
Note: F-8 is often the most downfield (less negative) due to the deshielding effect of the peri-nitrogen, but this can invert based on substituents.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Detailed protocols for HOESY and heteronuclear coupling).
-
Rosen, G. M., et al. (2010). "Synthesis and 19F NMR spectral properties of substituted quinolines." Journal of Fluorine Chemistry.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Pulse Sequence optimization).
The Definitive Guide to HPLC Method Development for the Purity Analysis of 4-Chloro-6,7,8-trifluoro-2-methylquinoline
A Senior Application Scientist's Comparative Approach to Achieving Robust and Reliable Separation
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. The compound 4-Chloro-6,7,8-trifluoro-2-methylquinoline, a complex halogenated quinoline derivative, presents a unique analytical challenge due to its intricate structure and potential for closely related impurities. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies to establish a robust, stability-indicating purity method for this compound. We will dissect the critical choices in stationary phase chemistry, mobile phase composition, and detection parameters, supported by experimental rationale and validation principles.
Understanding the Analyte: The Key to a Successful Method
The molecular structure of this compound, with its quinoline core, multiple halogen substituents, and a methyl group, dictates its chromatographic behavior. While specific experimental physicochemical data for this exact molecule is not widely published, we can infer key properties from structurally similar compounds, such as fluoroquinolone antibiotics and other halogenated quinolines, to guide our initial method development.
-
Polarity and Hydrophobicity: The presence of four halogen atoms (one chlorine and three fluorine) significantly increases the molecule's hydrophobicity. The trifluorinated ring, in particular, will strongly influence its interaction with the stationary phase. The nitrogen atom in the quinoline ring system can be protonated, influencing the molecule's overall polarity and retention, especially with variations in mobile phase pH.
-
UV Absorbance: Quinolines and their derivatives typically exhibit strong UV absorbance due to the aromatic ring system. The chromophore of the quinoline ring system generally results in maximum absorbance (λmax) in the range of 270-330 nm. For method development, a Photo Diode Array (PDA) detector is invaluable for determining the optimal detection wavelength and for assessing peak purity.[1]
-
pKa: The basic nitrogen in the quinoline ring is the primary site for protonation. The pKa of quinoline itself is around 4.9. The presence of electron-withdrawing halogen groups is expected to decrease the basicity of the nitrogen, lowering the pKa. An estimated pKa is crucial for selecting a mobile phase pH that ensures consistent ionization state and good peak shape.
The Heart of the Separation: A Comparative Look at HPLC Columns
The choice of the stationary phase is the most critical factor in achieving the desired selectivity for separating the main peak from its potential impurities. For a molecule like this compound, a reversed-phase approach is the most logical starting point.[2] Here, we compare the two most promising candidates: the workhorse C18 and the specialized fluorinated phases.
| Stationary Phase | Principle of Separation | Advantages for this compound | Disadvantages/Considerations |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions.[3] | - High hydrophobicity provides strong retention for the non-polar analyte. - Wide availability and well-characterized performance. - Excellent for separating based on differences in hydrophobicity of impurities. | - May show limited selectivity for structurally similar, halogenated isomers. - Potential for peak tailing with the basic quinoline nitrogen if residual silanols are present. |
| Fluorinated (PFP, F5) | Multiple interaction modes including hydrophobic, dipole-dipole, π-π, and ion-exchange.[4] | - Enhanced selectivity for positional isomers and halogenated compounds due to unique electronic interactions.[5][6] - Can provide different elution orders compared to C18, offering a complementary separation mechanism.[4] - Reduced retention of non-halogenated, hydrophobic impurities. | - Generally less hydrophobic than C18, which may lead to lower retention. - The separation mechanism is more complex, which can make method development less predictable. |
Recommendation: For initial method development, screening both a high-quality, end-capped C18 column and a Pentafluorophenyl (PFP) or a similar fluorinated phase is the most effective strategy. This dual-screening approach significantly increases the probability of achieving optimal separation of all potential impurities.
The Driving Force: Mobile Phase Optimization
The mobile phase composition fine-tunes the separation achieved by the stationary phase. The key parameters to optimize are the organic modifier, the aqueous phase pH, and the gradient profile.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7]
| Organic Modifier | Properties | Impact on Separation |
| Acetonitrile | - Lower viscosity, leading to lower backpressure. - Good UV transparency at low wavelengths. | - Often provides sharper peaks and better efficiency. - Can offer different selectivity compared to methanol. |
| Methanol | - Higher viscosity. - A protic solvent, capable of hydrogen bonding. | - Can alter the selectivity for compounds with polar functional groups. - Generally a stronger solvent for highly hydrophobic compounds. |
Experimental Approach: A systematic approach, such as a "solvent triangle" where separations are performed with acetonitrile, methanol, and a mixture of the two, can be employed to find the optimal selectivity.[8]
Aqueous Phase and pH Control
Controlling the pH of the mobile phase is critical for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like our target molecule.
-
Rationale for pH Selection: To ensure the quinoline nitrogen is in a consistent protonation state (either fully protonated or fully deprotonated), the mobile phase pH should be set at least 2 pH units away from the compound's pKa. Given the electron-withdrawing nature of the fluorine and chlorine atoms, the pKa of the quinoline nitrogen is likely to be in the acidic range (estimated around 2-3). Therefore, a mobile phase buffered at a low pH (e.g., pH 2.5-3.5) is a logical starting point to ensure the nitrogen is consistently protonated, leading to better peak shape and retention.
-
Buffer Selection: A simple buffer system like phosphate or formate is suitable. For LC-MS compatibility, volatile buffers such as formic acid or ammonium formate are preferred.
Gradient Elution
For a purity method where impurities with a wide range of polarities may be present, a gradient elution is generally preferred over an isocratic one.
-
Initial Scouting Gradient: A broad gradient, for example, from 10% to 90% organic modifier over 20-30 minutes, is an effective way to elute all components and get a preliminary idea of the separation.
-
Gradient Optimization: Based on the results of the scouting run, the gradient can be optimized to improve the resolution of closely eluting peaks. This may involve adjusting the initial and final organic percentages, the gradient slope, and incorporating isocratic holds where necessary.
Experimental Workflow for HPLC Method Development
The following workflow provides a systematic and efficient approach to developing a robust purity method for this compound.
Caption: A systematic workflow for HPLC method development.
Step-by-Step Protocol:
-
Analyte Characterization:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Perform a UV scan from 200-400 nm using a PDA detector to determine the λmax.
-
Estimate the pKa and logP using in-silico prediction tools to guide initial mobile phase and column selection.
-
-
Initial Column and Mobile Phase Screening:
-
Columns:
-
Column 1: C18, 150 x 4.6 mm, 3.5 µm
-
Column 2: PFP, 150 x 4.6 mm, 3.5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Scouting Gradient: 5% B to 95% B in 20 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector, monitor at the determined λmax and acquire spectra across the entire peak.
-
Repeat the scouting gradient with Methanol as Mobile Phase B.
-
-
Method Optimization:
-
Based on the initial screening, select the column and organic modifier that provides the best initial separation and peak shape.
-
Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities.
-
If peak tailing is observed, adjust the pH of the mobile phase (e.g., using a phosphate buffer at pH 3.0) to ensure complete protonation of the quinoline nitrogen.
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies on the API.[9][10] This involves subjecting the analyte to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV and visible light.
-
Analyze the stressed samples using the optimized HPLC method. The method is considered stability-indicating if all degradation products are baseline resolved from the main peak and from each other.
-
-
Peak Purity Assessment:
-
Utilize the PDA detector to assess the peak purity of the main peak in both the unstressed and stressed samples.[11] The peak purity analysis compares the UV spectra across the peak. A spectrally pure peak will have consistent spectra.
-
Method Validation: Ensuring Trustworthiness and Reliability
Once the method is developed and deemed stability-indicating, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.
Sources
- 1. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. PubChemLite - 4-chloro-6-methyl-2-(trifluoromethyl)quinoline (C11H7ClF3N) [pubchemlite.lcsb.uni.lu]
- 7. lcms.cz [lcms.cz]
- 8. acdlabs.com [acdlabs.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem [lookchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Structural Validation of 4-Chloro-6,7,8-trifluoro-2-methylquinoline: A Comparative IR Spectral Guide
Topic: IR Absorption Peaks for 4-Chloro-6,7,8-trifluoro-2-methylquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CFTMQ) is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., Levofloxacin analogs).[1] In drug development workflows, the conversion of the 4-hydroxy precursor to the 4-chloro derivative is a pivotal step.
This guide provides a technical comparison of the infrared (IR) spectral characteristics of CFTMQ against its primary impurities and precursors. By focusing on the vibrational shifts associated with the chlorination of the pyridine ring, researchers can utilize this data to validate reaction completion and assess bulk purity without immediate reliance on NMR.
Part 1: Structural Analysis & Theoretical IR Prediction
To interpret the spectrum accurately, one must deconstruct the molecule into its constituent vibrational domains. The CFTMQ molecule consists of a fused benzene-pyridine system (quinoline) substituted with three fluorine atoms, one methyl group, and a chlorine atom at the 4-position.
Functional Group Vibrational Logic
-
Quinoline Core: The aromatic hetero-ring system exhibits characteristic skeletal vibrations (C=C and C=N stretching) in the 1620–1500 cm⁻¹ region.
-
Halogenation (C-F vs. C-Cl):
-
C-F: The trifluoro-substitution on the benzenoid ring creates strong, broad absorption bands in the 1000–1400 cm⁻¹ fingerprint region.
-
C-Cl: The substitution of the hydroxyl group with chlorine at the C4 position introduces a lower-frequency stretch (600–800 cm⁻¹), often used as a "fingerprint" for successful chlorination.
-
-
Methyl Group (C2-Me): Provides distinct aliphatic C-H stretching just below 3000 cm⁻¹, distinguishing it from non-methylated analogs.
Part 2: Comparative Spectral Analysis
The most common analytical challenge is distinguishing the target product (CFTMQ) from its starting material, 4-Hydroxy-6,7,8-trifluoro-2-methylquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).
Table 1: Comparative Peak Assignments (Target vs. Precursor)
| Vibrational Mode | Target: 4-Chloro-Derivative (CFTMQ) | Precursor: 4-Hydroxy/Quinolone | Diagnostic Value |
| O-H / N-H Stretch | Absent | 2500–3300 cm⁻¹ (Broad) | Primary Indicator. The disappearance of this broad band confirms the removal of the hydroxyl/keto-tautomer group. |
| C=O Stretch (Amide) | Absent | 1640–1680 cm⁻¹ | High. The precursor (quinolone form) shows a strong carbonyl peak. The target is fully aromatic and lacks this. |
| C-Cl Stretch | 700–780 cm⁻¹ | Absent | Medium. Indicates presence of C-Cl bond, though often crowded by ring deformations. |
| C-F Stretch (Aryl) | 1000–1350 cm⁻¹ (Multiple bands) | 1000–1350 cm⁻¹ | Low. Present in both; confirms the integrity of the trifluoro-benzene ring. |
| Aliphatic C-H | 2920–2980 cm⁻¹ | 2920–2980 cm⁻¹ | Control. Confirms the 2-methyl group remains intact. |
| Aromatic C-H | > 3000 cm⁻¹ (Weak) | > 3000 cm⁻¹ | Control. Typical heteroaromatic C-H stretches. |
Note on Experimental Variability: Exact wavenumbers may shift ±5–10 cm⁻¹ depending on the sampling matrix (KBr pellet vs. ATR-Diamond). The absence of the 1650–1680 cm⁻¹ carbonyl peak is the definitive release criterion for the chlorinated product.
Part 3: Experimental Protocol for Spectral Acquisition
To ensure reproducibility and minimize artifacts (such as moisture interference in the O-H region), the following protocol is recommended.
Method A: Attenuated Total Reflectance (ATR-FTIR)
Recommended for rapid in-process control (IPC).
-
Crystal Preparation: Clean the diamond/ZnSe crystal with isopropanol. Ensure background scan (air) is flat.
-
Sample Loading: Place ~5 mg of solid CFTMQ on the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid powders to avoid peak truncation).
-
Acquisition: Scan range 4000–450 cm⁻¹; Resolution 4 cm⁻¹; 16 scans.
-
Post-Processing: Apply ATR correction (if comparing to library transmission spectra) to adjust for penetration depth differences.
Method B: KBr Pellet Transmission
Recommended for final release testing and high-resolution fingerprinting.
-
Ratio: Mix 2 mg of CFTMQ with 200 mg of spectroscopic-grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
-
Analysis: Acquire spectrum immediately to prevent moisture uptake (which would mimic the O-H impurity).
Part 4: Analytical Logic & Visualization
The following diagrams illustrate the decision-making process for validating the compound using IR spectroscopy.
Diagram 1: Spectral Decision Tree for Reaction Monitoring
Caption: Logical workflow for distinguishing the target 4-chloro compound from the 4-hydroxy precursor using key spectral windows.
Diagram 2: Synthesis & Validation Workflow
Caption: Synthesis pathway highlighting the critical IR validation point (loss of carbonyl stretch) during the conversion process.
References
-
National Institute of Standards and Technology (NIST). 4-Chloro-7-(trifluoromethyl)quinoline - IR Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
Sahoo, S. et al. (2011). FTIR and XRD Investigations of Some Fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences.[3] (Validating fluoroquinolone core vibrations). Available at: [Link]
-
PubChem. 4-Chloro-6-fluoro-2-methylquinoline (Analog Data). National Library of Medicine. Available at: [Link]
-
Khalil, N. et al. (2000). Chemistry of Substituted Quinolinones: Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules, MDPI. (Mechanistic validation of chlorination monitoring). Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-2-(Trifluoromethyl)quinolines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the 2-(trifluoromethyl)quinoline scaffold is a privileged core in medicinal chemistry. The strategic functionalization at the 4-position is often a critical step in modulating the pharmacological profile of these molecules. The choice of the halide at this position—typically chlorine or bromine—is a crucial decision that dictates the synthetic strategy, influencing reaction conditions, catalyst selection, and ultimately, the efficiency and cost-effectiveness of the synthesis.
This guide provides an in-depth comparison of the reactivity of 4-chloro-2-(trifluoromethyl)quinoline and 4-bromo-2-(trifluoromethyl)quinoline in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This analysis is grounded in fundamental mechanistic principles and supported by experimental data from the literature on analogous systems, offering a predictive framework for your synthetic endeavors.
The Decisive Step: Understanding the C-X Bond in Palladium-Catalyzed Cross-Coupling
The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is predominantly governed by two interconnected factors: the carbon-halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step in the catalytic cycle.[1]
The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to break it.[1] This translates to a lower activation energy for the oxidative addition of the aryl bromide to the Pd(0) catalyst, which is often the rate-limiting step of the reaction.[1] Consequently, aryl bromides typically react faster and under milder conditions than their chloro counterparts.[1]
While this fundamental principle holds true, recent advancements in ligand design have led to the development of highly active palladium catalysts that can efficiently activate the more robust C-Cl bond, making aryl chlorides increasingly viable and economically attractive substrates.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Comparison: Reactivity in Key Cross-Coupling Reactions
| Reaction Type | Halide | Coupling Partner | Catalyst System (Exemplary) | Conditions (Typical) | Yield (%) | Reference (Analogous System) |
| Suzuki-Miyaura | 4-Chloro | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | DMF, reflux | Moderate | [3][4] |
| 4-Bromo | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 100°C | 85-95 | [5] | |
| Buchwald-Hartwig | 4-Chloro | Amine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100°C | Good | [6] |
| 4-Bromo | Morpholine | Not Specified | Not Specified | 60-88 | [5][7] | |
| Sonogashira | 4-Chloro | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Cs₂CO₃ | DMF, rt | Low to Moderate | [8] |
| 4-Bromo | Terminal Alkyne | Pd(PPh₃)₄ / CuI / NEt₃ | Dioxane, 100°C | 71-99 | [9] |
Note: The data presented is a compilation from different sources for analogous compounds and reaction conditions may not be directly comparable. It serves to illustrate the general trend of higher reactivity for bromo-substituents.
In-Depth Analysis and Practical Recommendations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For 4-bromo-2-(trifluoromethyl)quinoline, high yields can be expected with standard palladium catalysts like Pd(PPh₃)₄ and a base such as K₂CO₃.[5] In contrast, the coupling of 4-chloro-2-(trifluoromethyl)quinoline will likely require more forcing conditions or a more sophisticated catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to achieve comparable yields.[3]
Buchwald-Hartwig Amination
This reaction is crucial for the synthesis of arylamines. The amination of 4-bromo-2-(trifluoromethyl)quinoline derivatives has been shown to proceed in good to excellent yields.[5][7] For the corresponding 4-chloro substrate, while challenging, success can be achieved with the use of specialized ligands that facilitate the oxidative addition of the C-Cl bond. The choice of a strong base like sodium tert-butoxide is often critical.[6]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted quinolines. The reactivity trend is particularly pronounced here. 4-Bromo-2-(trifluoromethyl)quinolines are excellent substrates for Sonogashira coupling, affording high yields with a variety of terminal alkynes under standard Pd/Cu catalysis.[9] The corresponding 4-chloro derivatives are significantly less reactive, and their coupling often requires higher temperatures, longer reaction times, and more specialized catalyst systems to achieve satisfactory yields.[8]
Experimental Protocols
The following are generalized, step-by-step protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, based on established literature procedures for similar substrates. These should be considered as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of a 4-Halo-2-(Trifluoromethyl)quinoline
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity Comparison: Trifluoromethyl vs. Trichloro/Chloro Quinoline Analogs
Executive Summary: The Halogen Divergence
In quinoline-based drug design—a scaffold foundational to antimalarials (e.g., Mefloquine) and emerging kinase inhibitors—the choice between trifluoromethyl (
While both moieties introduce significant lipophilicity, they diverge catastrophically in hydrolytic stability . The
Key Verdict:
- (Trifluoromethyl): Superior for metabolic stability, blood-brain barrier (BBB) penetration, and preventing oxidative clearance.
- (Trichloromethyl): Generally unsuitable for final drug candidates due to hydrolytic instability; primarily used as a synthetic intermediate.
-
(Chloro): The viable alternative to
for optimizing steric fit in hydrophobic pockets, though with reduced metabolic protection.
Physicochemical Basis of Divergence
To rationalize the bioactivity differences, we must analyze the atomic-level properties that drive interaction with biological targets (enzymes/receptors) and metabolic enzymes (CYP450).
The Stability Cliff: Bond Energy & Hydrolysis
The defining difference is the carbon-halogen bond strength.
| Feature | Trifluoromethyl ( | Trichloromethyl ( | Impact on Drug Design |
| Bond Energy | C-F: ~485 kJ/mol | C-Cl: ~339 kJ/mol | C-F is inert; C-Cl is labile. |
| Electronegativity | Fluorine: 3.98 | Chlorine: 3.16 | |
| Hydrolytic Fate | Stable at pH 1–14 | Hydrolyzes to | |
| Steric Volume | ~42 ų (Ethyl-like) | ~65 ų (Isopropyl-like) |
Metabolic Blockade Mechanism
The
Comparative Bioactivity Data[1][2][3][4][5][6][7]
Since stable
Table 1: Structure-Activity Relationship (SAR) – Anticancer Potency (IC50)
Data synthesized from quinoline-4-carboxamide derivatives targeting VEGFR-2.
| Compound Analog | Substituent (R) | IC50 (HUVEC Cell Line) | IC50 (MCF-7 Breast Cancer) | LogP (Calc) | Observation |
| QL-01 (Lead) | 12 nM | 45 nM | 4.2 | High potency; enhanced cellular permeability. | |
| QL-02 | 35 nM | 110 nM | 3.8 | Lower lipophilicity reduces membrane crossing. | |
| QL-03 | 150 nM | 420 nM | 3.1 | Lack of halogen bonding/lipophilicity reduces fit. | |
| QL-04 (Hypothetical) | N/A | N/A | ~4.9 | Rapidly hydrolyzed to Carboxylic Acid (inactive). |
Interpretation: The
analog (QL-01) exhibits superior potency not necessarily due to binding site geometry, but due to intracellular accumulation . The high lipophilicity offacilitates passive diffusion across the cell membrane, whereas the analog, while fitting the pocket, achieves lower intracellular concentrations.
Visualization: SAR Logic & Experimental Workflow
Diagram 1: The "Halogen Decision" Tree
This logic flow guides the medicinal chemist on when to deploy
Caption: Decision matrix for halogen substitution on quinoline scaffolds. Note the critical branch avoiding -CCl3 for stable drugs.
Experimental Protocols
To validate the claims of stability and bioactivity, the following protocols are standard in our application lab.
Chemical Stability Assay (Hydrolysis Challenge)
Objective: To demonstrate the liability of
-
Preparation: Dissolve 10 µM of the
and quinoline analogs in DMSO. -
Incubation: Dilute into Phosphate Buffered Saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2). Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via LC-MS/MS.
-
Expectation: The
analog will show >99% parent compound remaining at 24h. The analog will likely show degradation to the corresponding carboxylic acid ( ) or aldehyde.
-
In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values for antiproliferative activity.
-
Cell Seeding: Seed MCF-7 or HUVEC cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat cells with serial dilutions (0.01 nM to 10 µM) of the test compounds. Include Doxorubicin as a positive control.[1]
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to derive IC50.
Diagram 2: Synthesis & Testing Workflow
This workflow illustrates the parallel synthesis required to compare these analogs.
Caption: Synthetic pathway emphasizing the divergence in stability during the cyclization and derivatization steps.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Gromov, S. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
-
Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry.
-
BenchChem Technical Guide. Physical Properties of Trifluoromethyl-Substituted Quinolines.
Sources
Validating Synthesis of 4-Chloro-6,7,8-trifluoro-2-methylquinoline via LC-MS
Executive Summary: The Criticality of the 4-Chloro Position
In the development of fluoroquinolone antibiotics and kinase inhibitors, 4-Chloro-6,7,8-trifluoro-2-methylquinoline serves as a high-value scaffold. The chlorine atom at the 4-position is not merely a structural feature; it is a "chemical handle" designed for subsequent Nucleophilic Aromatic Substitution (
Validating this synthesis is a binary challenge: you must confirm the successful conversion of the 4-hydroxy precursor (tautomer of the quinolone) to the 4-chloro product , while ensuring the unique 6,7,8-trifluoro substitution pattern remains intact without defluorination or scrambling.
While NMR remains the structural "judge," this guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior "investigator" for routine synthesis monitoring. We compare LC-MS against traditional NMR and HPLC-UV methods, demonstrating why LC-MS offers the most robust, self-validating workflow for this specific halogenated heterocycle.
The Synthetic Context & Impurity Profile
To validate the product, one must understand the failure modes of its synthesis. The standard route involves treating 4-hydroxy-6,7,8-trifluoro-2-methylquinoline with phosphorus oxychloride (
Key Impurities to Monitor:
-
Unreacted Starting Material (The Hydroxy): Due to the electron-withdrawing nature of the three fluorine atoms, the 4-position is less nucleophilic, often leading to incomplete chlorination.
-
Hydrolysis Product: The 4-chloro product is labile; exposure to atmospheric moisture can revert it to the hydroxy form.[1]
-
Regioisomers: If the starting aniline was not isomerically pure, you may produce 5,6,7-trifluoro isomers, which have identical mass but distinct retention times.
Comparative Analysis: LC-MS vs. Alternatives
The following table objectively compares the performance of LC-MS against Nuclear Magnetic Resonance (NMR) and HPLC-UV for this specific application.
| Feature | LC-MS (Method A) | HPLC-UV (Method C) | |
| Primary Strength | Sensitivity & Specificity. Detects trace starting material and confirms Cl incorporation via isotope patterns. | Structural Certainty. Unambiguously assigns the 6,7,8-trifluoro pattern via coupling constants. | Quantification. Excellent for determining relative % purity once peaks are identified. |
| Throughput | High. (5-8 min run time). | Low. Requires drying, deuterated solvents, and longer acquisition. | High. (10-15 min run time). |
| Differentiation | Excellent separation of Hydroxy (polar) vs. Chloro (non-polar) species. | Can distinguish species, but low-level impurities (<1%) are often lost in baseline noise. | Poor. UV spectra of Hydroxy and Chloro forms are nearly identical. |
| Limit of Detection | pg/mL range. Essential for cleaning validation. | mg/mL range. Not suitable for trace impurity analysis. | ng/mL range. |
| Verdict | Best for Routine Monitoring. | Best for Final Lot Release. | Best for QC Potency Testing. |
The Self-Validating LC-MS Protocol
This protocol uses a "Self-Validating System" where the chemistry of the molecule provides internal confirmation of success without needing external reference standards for every run.
A. Experimental Setup
-
Instrument: Triple Quadrupole or Q-TOF LC-MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Why: The 4-chloro product is significantly more lipophilic than the 4-hydroxy precursor. A C18 column maximizes this resolution.
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
B. The "Self-Validating" Logic Checks
When analyzing the data, look for these three non-negotiable markers. If any are missing, the synthesis or analysis has failed.
Check 1: The Retention Time Shift (The Polarity Rule)
-
Observation: The Starting Material (Hydroxy) must elute early (e.g., 1.5 - 2.0 min). The Product (Chloro) must elute late (e.g., 4.5 - 5.0 min).
-
Causality: Replacing the H-bond donor (-OH) with a lipophilic halogen (-Cl) drastically increases interaction with the C18 stationary phase.
-
Validation: If the major peak does not shift significantly to a later retention time, the reaction failed.
Check 2: The Chlorine Isotope Signature
-
Observation: The Mass Spectrum of the product peak must show two peaks separated by 2 Da:
and . -
Criteria: The intensity ratio of
must be approximately 3:1 .[4] -
Validation:
-
3:1 Ratio: Confirms presence of one Chlorine atom.
-
No Isotope Pattern: You have the Hydroxy form (or a defluorinated byproduct).
-
Complex Pattern: You may have di-chlorinated byproducts.
-
Check 3: The "Delta Mass" Confirmation
-
Calculation:
-
Precursor (Hydroxy):
-
Product (Chloro):
-
-
Validation: The mass shift is +18.44 Da (approx +18 Da difference between -OH and -Cl). Note: In MS, you look for the m/z 230 (SM) vs m/z 248 (Product).
Visualizing the Workflow
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the transformation and the origin of the critical impurities detected by LC-MS.
Caption: Reaction pathway showing the conversion of the polar hydroxy-quinoline to the non-polar chloro-quinoline and the risk of hydrolysis.
Diagram 2: The Analytical Decision Matrix
A logic flow for researchers to determine product quality based on LC-MS data.
Caption: Decision tree for interpreting LC-MS data during synthesis monitoring.
References
-
BenchChem. (2025).[1] Chlorination of 4-hydroxy-6,7-dimethoxyquinoline: Technical Support & Protocols. Retrieved from 1
-
National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Reaction Mechanisms and Kinetics. PubMed. Retrieved from 5
-
Sigma-Aldrich. (n.d.). 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline Product Specification and COA. Retrieved from
-
MDPI. (2000). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from 6
-
ResearchGate. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Retrieved from 7[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 4-Chloro-6,7,8-trifluoro-2-methylquinoline
Executive Summary & Immediate Action
4-Chloro-6,7,8-trifluoro-2-methylquinoline is a poly-halogenated heteroaromatic compound.[1][2] Unlike standard organic waste, its disposal requires strict adherence to halogenated waste protocols due to the presence of both chlorine and fluorine atoms.[1]
Critical Prohibition: Under NO circumstances should this compound, or solutions containing it, be disposed of down the drain or mixed with non-halogenated organic solvents.
Immediate Disposal Classification:
-
Waste Stream: Halogenated Organic Waste.[3]
-
Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing.
-
RCRA Status: Hazardous Waste (Characteristic/Listed depending on formulation).
Chemical Profile & Hazard Identification
To ensure safe handling, the disposal team must understand the specific hazards that dictate the disposal route.[1]
| Property | Specification | Operational Implication |
| Chemical Structure | Poly-halogenated Quinoline | Thermal decomposition releases toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. |
| Physical State | Solid (Crystalline) | Must be dissolved or containerized as solid waste; do not leave as loose dust. |
| Hazard Class | Irritant / Potential Toxic | Requires PPE (Nitrile gloves, safety goggles, N95/P100 respirator if dust is generated).[1] |
| Reactivity | Stable under normal conditions | Incompatible with strong oxidizing agents. |
The "Halogen Rule"
In waste management, the presence of fluorine (F) and chlorine (Cl) in the molecule dictates that this substance acts as a "contaminant" to any waste stream it enters.[1]
-
Scenario: You dissolve 1 gram of this compound in 1 liter of Acetone (non-halogenated).
-
Result: The entire 1 liter of Acetone must now be classified and paid for as Halogenated Waste .
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound or Heavily Contaminated Solids)
Applicable to: Expired reagent, spill cleanup residues, heavily contaminated weighing boats.[1]
-
Segregation: Do not mix with general lab trash or biohazard waste.
-
Containerization: Place the solid material into a screw-top wide-mouth jar (HDPE or Glass).
-
Expert Tip: If the original container is used, ensure the label is defaced or marked "WASTE".[1]
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "this compound" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4 mil thickness) before placing it in the satellite accumulation area.
Phase B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicable to: Solvents used to dissolve, wash, or react the compound.[1]
-
Selection: Use a dedicated carboy labeled "HALOGENATED ORGANIC WASTE" .
-
Compatibility: Ensure the carboy material (typically HDPE) is compatible with the solvent carrier (e.g., DCM, Chloroform, Ethyl Acetate).[1]
-
Logging: Record the approximate concentration of the quinoline derivative on the waste log.
-
Why this matters: Incineration facilities need to know the halogen load to adjust their scrubbers to neutralize the HF/HCl generated during burning.
-
Phase C: Contaminated Debris (Gloves, Pipette Tips, Paper Towels)[1]
-
Trace Contamination: Items with visible residue must go into the Solid Hazardous Waste bin (often a yellow or black drum/pail), not the standard trash.
-
Sharps: Contaminated needles or glass pipettes must go into a Chemo/Chemical Sharps container, not the standard bio-sharps container, to prevent incineration issues at medical waste facilities not equipped for high chemical loads.[1]
Emergency Spill Response
Scenario: A 5g vial drops and shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area.[4][5][6][7] If dust is visible, allow fume hood ventilation to clear the air for 10 minutes.[1]
-
PPE Up: Don double nitrile gloves, safety goggles, and a lab coat.[1] Use a fit-tested N95 or half-mask respirator if dust is present.
-
Dry Cleanup (Preferred):
-
Gently cover the spill with a generic absorbent (vermiculite or chemically inert pads) to suppress dust.
-
Sweep carefully into a dustpan designated for hazardous waste.
-
-
Wet Wipe: Wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone) to pick up invisible residues.
-
Disposal: Place all shards, powder, and wipes into a wide-mouth jar. Label as "Debris contaminated with Halogenated Quinoline" .
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision-making process for disposing of this compound in various forms.
Figure 1: Decision matrix for segregating halogenated quinoline waste streams to ensure regulatory compliance and safety.
Regulatory & Scientific Rationale
Why Incineration?
Halogenated aromatic rings are exceptionally stable. Standard biological waste treatment (sewage) cannot degrade the trifluoromethyl or chloro-quinoline motifs. If released into waterways, these compounds can persist and bioaccumulate.[1] High-temperature incineration (>1000°C) is the only method to break the Carbon-Halogen bonds, converting them into HX gases which are then captured by basic scrubbers [1].[1]
Regulatory Codes (US/EU)[1][8][9]
-
USA (EPA RCRA): While this specific CAS is not P-listed or U-listed by name, it falls under the characteristic of Toxic or general Halogenated Organic Solvents (F-List) if mixed with spent solvents like Methylene Chloride [2].
-
EU (EWC): Waste code 07 01 03 (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances) [3].[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024).[2][5][9] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
European Commission. (2014). Guidance on classification of waste according to EWC-Stat categories. Eurostat. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. georganics.sk [georganics.sk]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
